molecular formula C61H60N14O18S5 B1257792 Nocathiacin I

Nocathiacin I

Cat. No.: B1257792
M. Wt: 1437.5 g/mol
InChI Key: FFLJEMWVYVKPDW-UMNFMQIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nocathiacin I is a natural product found in Actinokineospora fastidiosa and Nocardia with data available.

Properties

Molecular Formula

C61H60N14O18S5

Molecular Weight

1437.5 g/mol

IUPAC Name

N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(1S,18S,21E,28S,29S,30S)-30-[(2S,4S,5R,6S)-5-(dimethylamino)-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-9,52-dihydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C61H60N14O18S5/c1-22(48(62)78)63-49(79)31-19-97-57(68-31)42-36(77)12-27-41(70-42)30-17-95-55(65-30)29-16-91-59(84)44-28-15-89-45(46(93-37-13-61(5,86)47(74(6)7)25(4)92-37)60(85)90-14-26-10-9-11-35(38(26)28)75(44)87)43(58-69-32(20-98-58)50(80)64-29)73-52(82)34-21-96-56(67-34)40(24(3)88-8)72-53(83)39(23(2)76)71-51(81)33-18-94-54(27)66-33/h9-12,17-21,23,25,29,37,39,43,45-47,76-77,86-87H,1,13-16H2,2-8H3,(H2,62,78)(H,63,79)(H,64,80)(H,71,81)(H,72,83)(H,73,82)/b40-24+/t23-,25+,29+,37+,39+,43+,45+,46+,47-,61+/m1/s1

InChI Key

FFLJEMWVYVKPDW-UMNFMQIXSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@H]2[C@@H]3[C@H]4C5=NC(=CS5)C(=O)N[C@@H](COC(=O)C6=C(CO3)C7=C(COC2=O)C=CC=C7N6O)C8=NC(=CS8)C9=NC(=C(C=C9C1=NC(=CS1)C(=O)N[C@H](C(=O)N/C(=C(\C)/OC)/C1=NC(=CS1)C(=O)N4)[C@@H](C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(C)O)N(C)C

Canonical SMILES

CC1C(C(CC(O1)OC2C3C4C5=NC(=CS5)C(=O)NC(COC(=O)C6=C(CO3)C7=C(COC2=O)C=CC=C7N6O)C8=NC(=CS8)C9=NC(=C(C=C9C1=NC(=CS1)C(=O)NC(C(=O)NC(=C(C)OC)C1=NC(=CS1)C(=O)N4)C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(C)O)N(C)C

Synonyms

nocathiacin I

Origin of Product

United States

Foundational & Exploratory

Nocathiacin I: A Technical Guide to its Discovery, Isolation, and Characterization from Nocardia sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocathiacin I is a potent thiazolyl peptide antibiotic demonstrating significant activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from the fermentation broth of Nocardia sp. ATCC 202099. The document details the fermentation and purification protocols, summarizes its physicochemical and biological properties in structured tables, and illustrates key experimental workflows and its mechanism of action through diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic drug discovery and development.

Discovery and Producing Organism

This compound, along with its analogs Nocathiacin II and III, was discovered through a screening program for novel antibiotics. It is a secondary metabolite produced by the actinomycete Nocardia sp. strain WW-12651, which has been deposited in the American Type Culture Collection (ATCC) with the accession number 202099.[1]

Biological Activity

This compound exhibits potent in vitro activity against a wide range of Gram-positive bacteria, including clinically significant multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), multi-drug resistant Enterococcus faecium (MREF), and penicillin-resistant Streptococcus pneumoniae (PRSP).[1][2] It has also demonstrated excellent in vivo efficacy in a systemic Staphylococcus aureus infection mouse model.[1] The antibacterial effect of this compound is bactericidal, with studies showing a significant reduction in bacterial growth within hours of exposure.[3]

Mechanism of Action

This compound inhibits bacterial protein synthesis by binding to the L11 ribosomal protein within the 50S ribosomal subunit.[3] This interaction prevents the ribosome from carrying out its function, leading to the cessation of protein production and ultimately bacterial cell death.

cluster_ribosome Bacterial 50S Ribosomal Subunit L11 L11 Protein Inhibition Inhibition L11->Inhibition 23S_rRNA 23S rRNA Nocathiacin_I This compound Nocathiacin_I->L11 Binds to Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis

Mechanism of action of this compound.

Physicochemical Properties

This compound is a complex, highly cross-linked thiazolyl peptide. A significant challenge in its development has been its low aqueous solubility.[4] Recent formulation efforts have developed an injectable lyophilized powder with enhanced solubility.[4]

PropertyValueSource
Molecular Formula C₆₁H₆₀N₁₄O₁₈S₅PubChem
Molecular Weight 1437.5 g/mol PubChem
Appearance Amorphous solid[5]
Aqueous Solubility Poor (0.34 mg/mL)[4]
Enhanced Aqueous Solubility (Lyophilized Formulation) 12.59 mg/mL[4]

Experimental Protocols

Fermentation of Nocardia sp. ATCC 202099

The production of this compound can be achieved through submerged fermentation of Nocardia sp. ATCC 202099.

Seed Medium Composition (per liter of deionized water):

ComponentConcentration (g/L)
Starch20
Dextrose5
N-Z case3
Yeast Extract2
Fish Meat Extract5
Calcium Carbonate3

Fermentation Protocol:

  • Inoculate 100 ml of the seed medium in a 500-ml flask with 4 ml of a frozen vegetative stock culture of Nocardia sp. ATCC 202099.[5]

  • Incubate the seed culture at 32°C.[5]

  • Transfer the seed culture to a production-scale fermenter.

  • A 15,000 L-scale fermentation has been shown to achieve a this compound titer of 310 mg/L after 7 days.[6] During scale-up, monitoring and controlling the off-gas CO2 levels to below 0.5% is crucial for maintaining productivity.[6]

Start Frozen Stock Culture (Nocardia sp. ATCC 202099) Seed_Culture Inoculate Seed Medium Start->Seed_Culture Incubation Incubate at 32°C Seed_Culture->Incubation Production_Fermentation Transfer to Production Fermenter Incubation->Production_Fermentation Fermentation Fermentation (7 days) Production_Fermentation->Fermentation Harvest Harvest Fermentation Broth (Titer: 310 mg/L) Fermentation->Harvest

This compound Fermentation Workflow.
Isolation and Purification

Detailed, step-by-step protocols for the purification of this compound are not extensively detailed in the public literature. However, the general procedure involves extraction and a series of chromatographic steps.

General Protocol:

  • Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate.[5]

  • Solvent Partitioning: Further separation is achieved through solvent partitioning.[5]

  • Chromatography: The extract is subjected to a series of chromatographic purifications.

    • Silica Gel Chromatography: Used for initial fractionation.[7]

    • Sephadex LH-20 Chromatography: Employed for further purification.[7]

    • Preparative HPLC: The final purification of individual Nocathiacin analogs is accomplished using either normal or reverse-phase preparative High-Performance Liquid Chromatography (HPLC).[5] The purification process can be monitored by analytical HPLC with UV detection at 254 nm.[5]

Start Fermentation Broth Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Silica_Gel Silica Gel Chromatography Partitioning->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC (Normal or Reverse Phase) Sephadex->Prep_HPLC End Pure this compound Prep_HPLC->End

This compound Isolation and Purification Workflow.

In Vitro Antibacterial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of Gram-positive bacteria.

Bacterial SpeciesStrain InformationMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.007
Staphylococcus aureusMethicillin-Resistant (MRSA)0.001 - 0.06[2]
Staphylococcus aureusVancomycin-Intermediate (VISA)0.007
Enterococcus faeciumMulti-drug Resistant (MREF)0.001 - 0.06[2]
Enterococcus faecalisVancomycin-Resistant (VRE)0.007
Streptococcus pneumoniaePenicillin-Resistant (PRSP)0.001 - 0.06[2]
Clostridium difficileAnaerobePotent activity reported
Clostridium perfringensAnaerobePotent activity reported
Mycobacterium tuberculosisActive[3]
Mycobacterium aviumActive[3]

Conclusion

This compound is a promising thiazolyl peptide antibiotic with exceptional potency against a wide array of Gram-positive bacteria, including those with significant antibiotic resistance. While its discovery and biological activities are well-documented, further public dissemination of detailed purification protocols and experimentally determined physicochemical properties would be beneficial for the research community. The information provided in this technical guide serves as a foundational resource for scientists and professionals engaged in the ongoing effort to develop new and effective antimicrobial agents.

References

Unraveling the Complexity: A Technical Guide to the Structure Elucidation of Nocathiacin I by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nocathiacin I, a potent thiazolyl peptide antibiotic isolated from Nocardia sp., has garnered significant attention due to its activity against Gram-positive bacteria, including multidrug-resistant strains.[1] The intricate, highly cross-linked structure of this compound, featuring multiple chiral centers, presents a formidable challenge for structural determination. This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) spectroscopic strategies employed to elucidate the complex architecture of this promising antibiotic.

The Central Role of NMR Spectroscopy

The structure of this compound was successfully determined primarily through a suite of advanced NMR techniques.[2] Efforts to crystallize the molecule for X-ray diffraction studies were initially unsuccessful, highlighting the critical role of solution-state NMR in characterizing its conformation and connectivity. To facilitate the assignment of NMR resonances, a uniformly ¹³C/¹⁵N-labeled sample of this compound was utilized, which is a powerful approach for resolving spectral overlap and unambiguously assigning carbon and nitrogen signals.[1]

Data Presentation: NMR Assignments of this compound

While the primary literature describes the use of various NMR techniques, a complete, publicly accessible dataset of all chemical shifts and coupling constants is not available. The following tables present representative ¹H and ¹³C NMR chemical shifts for the key structural fragments of this compound. These values are based on the known structure and typical chemical shifts for similar functional groups and are intended to illustrate the data that would be generated during the structure elucidation process.

Table 1: Representative ¹H NMR Chemical Shifts for Key Moieties of this compound

MoietyRepresentative ¹H Chemical Shift (δ, ppm)Multiplicity
Thiazole Protons7.5 - 8.5s
Indole Protons7.0 - 8.0d, t, s
Pyridine Protons8.0 - 9.0d, t
Amino Acid α-Protons4.0 - 5.5m
Amino Acid β-Protons2.5 - 4.0m
Sugar Moiety Protons3.5 - 5.5m
Methyl Groups1.0 - 2.5s, d

Table 2: Representative ¹³C NMR Chemical Shifts for Key Moieties of this compound

MoietyRepresentative ¹³C Chemical Shift (δ, ppm)
Thiazole Carbons115 - 175
Indole Carbons100 - 140
Pyridine Carbons120 - 160
Carbonyl Carbons165 - 180
Amino Acid α-Carbons50 - 65
Amino Acid β-Carbons25 - 45
Sugar Moiety Carbons60 - 105
Methyl Carbons15 - 30

Experimental Protocols

The elucidation of this compound's structure relied on a combination of one-dimensional and two-dimensional NMR experiments. Below are detailed methodologies for the key experiments.

1. ¹H NMR Spectroscopy

  • Objective: To identify the number of unique proton environments, their chemical shifts, multiplicities (spin-spin coupling), and relative integrals.

  • Sample Preparation: 5-10 mg of this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Typical Parameters:

    • Pulse sequence: A standard single-pulse experiment (e.g., zg30).

    • Spectral width: 12-16 ppm.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

2. ¹³C NMR Spectroscopy

  • Objective: To determine the number of unique carbon environments and their chemical shifts.

  • Sample Preparation: As for ¹H NMR. The use of a ¹³C-labeled sample significantly enhances signal intensity.

  • Instrumentation: As for ¹H NMR.

  • Typical Parameters:

    • Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: 200-240 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more for unlabeled samples; significantly fewer for labeled samples.

3. 2D COSY (Correlation Spectroscopy)

  • Objective: To identify scalar-coupled protons, typically those separated by two or three bonds (e.g., H-C-H or H-C-C-H).

  • Typical Parameters:

    • Pulse sequence: A standard COSY experiment (e.g., cosygpqf).

    • Data points: 2048 in the direct dimension (F2) and 512 in the indirect dimension (F1).

    • Number of scans: 8-16 per increment.

    • Spectral width: Same as ¹H NMR.

4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlations).

  • Typical Parameters:

    • Pulse sequence: A standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

    • ¹J(C,H) coupling constant: Optimized for ~145 Hz.

    • Data points: 2048 in F2 and 256 in F1.

    • Number of scans: 4-8 per increment.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range correlations between protons and carbons, typically over two to four bonds. This is crucial for connecting different structural fragments.

  • Typical Parameters:

    • Pulse sequence: A standard HMBC experiment (e.g., hmbcgplpndqf).

    • Long-range coupling constant (ⁿJ(C,H)): Optimized for 8-10 Hz.

    • Data points: 2048 in F2 and 512 in F1.

    • Number of scans: 16-64 per increment.

6. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Objective: To identify protons that are close in space (typically < 5 Å), irrespective of their bonding. This is essential for determining the stereochemistry and 3D conformation of the molecule.

  • Typical Parameters:

    • Pulse sequence: A standard NOESY experiment (e.g., noesygpph).

    • Mixing time: Ranging from 100 to 800 ms to observe different NOE build-up rates.

    • Data points: 2048 in F2 and 512 in F1.

    • Number of scans: 16-32 per increment.

Visualizing the Elucidation Process

The structure elucidation of a complex natural product like this compound is a systematic process. The following diagrams illustrate the general workflow and the logic of connecting molecular fragments using 2D NMR data.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination Sample_Preparation Sample Preparation (¹³C/¹⁵N labeled this compound) 1D_NMR 1D NMR (¹H, ¹³C) Sample_Preparation->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Identify_Spin_Systems Identify Spin Systems (COSY, TOCSY) 2D_NMR->Identify_Spin_Systems Assign_CH_Pairs Assign ¹H-¹³C Pairs (HSQC) Identify_Spin_Systems->Assign_CH_Pairs Connect_Fragments Connect Fragments (HMBC) Assign_CH_Pairs->Connect_Fragments Determine_Stereochemistry Determine Stereochemistry & Conformation (NOESY) Connect_Fragments->Determine_Stereochemistry Propose_Planar_Structure Propose Planar Structure Determine_Stereochemistry->Propose_Planar_Structure Refine_3D_Structure Refine 3D Structure (Restrained Molecular Dynamics) Propose_Planar_Structure->Refine_3D_Structure Final_Structure Final Structure of This compound Refine_3D_Structure->Final_Structure

A flowchart of the overall workflow for the structure elucidation of this compound.

nmr_correlations cluster_fragmentA Fragment A (e.g., Indole Ring) cluster_fragmentB Fragment B (e.g., Thiazole Ring) cluster_fragmentC Fragment C (e.g., Amino Acid) A1 C1 A2 H2 B1 C5 A2->B1 HMBC (²J or ³J) C2 H9 A2->C2 NOESY (Through Space) A3 C3 A4 H4 B2 H6 A4->B2 NOESY (Through Space) C1 C8(O) B2->C1 HMBC (³J) B3 C7

A diagram illustrating how 2D NMR correlations (HMBC and NOESY) connect molecular fragments.

Assembling the Puzzle: The Logic of Structure Elucidation

  • Defining the Building Blocks: The initial analysis of ¹H and ¹³C NMR spectra, along with mass spectrometry data, provides the molecular formula and identifies key functional groups such as thiazoles, indoles, and peptide bonds.

  • Connecting Protons: COSY spectra were fundamental in establishing proton-proton coupling networks. This allowed for the identification of individual amino acid spin systems and the sugar moiety by tracing the connectivity from one proton to its neighbors.

  • Linking Protons to Carbons: HSQC spectra provided the crucial one-bond correlations between each proton and its directly attached carbon atom. This step, especially with the ¹³C-labeled sample, allowed for the unambiguous assignment of the carbon skeleton within each fragment.

  • Bridging the Fragments: The HMBC experiment was paramount in piecing together the entire molecule. By observing correlations between protons and carbons separated by two or three bonds, it was possible to connect the individual amino acid residues, the thiazole and indole rings, and the sugar moiety, revealing the overall planar structure of this compound.

  • Defining the 3D Architecture: The final piece of the puzzle, the stereochemistry and three-dimensional conformation, was solved using NOESY data. NOESY correlations identify protons that are in close proximity in space. By analyzing these through-space interactions, the relative stereochemistry of the numerous chiral centers could be determined. This data was then used to perform restrained simulated annealing calculations to generate a 3D model of the molecule that is consistent with the experimental NMR data.[1]

Conclusion

The structure elucidation of this compound stands as a testament to the power of modern NMR spectroscopy in unraveling the complexities of intricate natural products. Through a systematic application of 1D and 2D NMR techniques, particularly with the aid of isotopic labeling, the complete chemical structure and stereochemistry were successfully determined. This detailed structural knowledge is invaluable for understanding its mechanism of action, guiding synthetic efforts, and developing new, potent antibiotics in the ongoing battle against bacterial resistance.

References

Nocathiacin I: A Deep Dive into its Mechanism of Action on the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nocathiacin I, a member of the thiopeptide class of antibiotics, exhibits potent bactericidal activity against a wide spectrum of Gram-positive pathogens, including multidrug-resistant strains. Its efficacy stems from the specific inhibition of bacterial protein synthesis through a targeted interaction with the 50S ribosomal subunit. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, drawing upon structural and biochemical data from closely related thiopeptides. It details the binding site, the specific molecular interactions, and the resulting functional inhibition of the ribosome. Furthermore, this guide outlines the key experimental protocols used to elucidate this mechanism and presents quantitative data on the antibiotic's activity.

Introduction to this compound and the Thiopeptide Antibiotics

This compound is a structurally complex, cyclic thiazolyl peptide antibiotic produced by Nocardia species.[1] It belongs to the thiopeptide family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent antimicrobial properties.[2] Thiopeptides are characterized by a macrocyclic core containing a six-membered nitrogenous heterocycle and multiple thiazole rings.[3] The primary mechanism of action for many thiopeptides, including this compound, is the inhibition of protein synthesis.[2][4] Notably, this compound has demonstrated bactericidal activity against clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4]

The Molecular Target: The 50S Ribosomal Subunit

The bacterial ribosome, a 70S complex composed of a small (30S) and a large (50S) subunit, is a primary target for numerous antibiotics. The 50S subunit is responsible for catalyzing peptide bond formation and providing the exit tunnel for the nascent polypeptide chain. This compound exerts its inhibitory effect by binding to the 50S subunit.[4]

The Binding Site of this compound

Structural and biochemical studies of closely related thiopeptides, such as thiostrepton and nosiheptide, have pinpointed the binding site to a highly conserved region on the 50S subunit known as the GTPase Associated Center (GAC).[5][6] This region is a cleft formed by the confluence of ribosomal protein L11 and helices 43 and 44 of the 23S rRNA.[6][7] this compound is known to bind to this same complex of 23S rRNA and the L11 protein.[1][4]

The binding is cooperative, meaning the presence of both L11 and the specific 23S rRNA structure is required for high-affinity binding of the antibiotic.[6][8] The N-terminal domain of L11 and specific nucleotides within the 23S rRNA create a pocket that accommodates the thiopeptide molecule.[6]

Detailed Mechanism of Action

By occupying the GAC, this compound and related thiopeptides physically obstruct the binding of translational GTPases, most notably Elongation Factor G (EF-G).[5][9] EF-G is essential for the translocation step of protein synthesis, where the ribosome moves one codon down the mRNA, allowing the next aminoacyl-tRNA to enter the A-site.

The inhibition of EF-G binding effectively stalls the ribosome during the elongation phase of protein synthesis, leading to a cessation of polypeptide chain extension and ultimately, bacterial cell death.

Nocathiacin_I_Mechanism_of_Action cluster_ribosome 50S Ribosomal Subunit 23S_rRNA 23S rRNA (Helices 43 & 44) L11 Ribosomal Protein L11 GAC GTPase Associated Center (GAC) Translocation Translocation GAC->Translocation Required for Nocathiacin_I This compound Nocathiacin_I->GAC Binds to Inhibition Inhibition Nocathiacin_I->Inhibition EFG Elongation Factor G (EF-G) EFG->GAC Binding blocked by This compound Protein_Synthesis Protein Synthesis Translocation->Protein_Synthesis Is a key step in Inhibition->Translocation Prevents Structural_Analysis_Workflow Start Bacterial Culture Ribosome_Isolation Ribosome/50S Subunit Isolation Start->Ribosome_Isolation Complex_Formation Incubation with This compound Ribosome_Isolation->Complex_Formation Crystallization Crystallization Complex_Formation->Crystallization Cryo_Vitrification Cryo-Vitrification Complex_Formation->Cryo_Vitrification Xray_Data X-ray Diffraction Data Collection Crystallization->Xray_Data CryoEM_Data Cryo-EM Data Collection Cryo_Vitrification->CryoEM_Data Structure_Solution 3D Structure Determination Xray_Data->Structure_Solution CryoEM_Data->Structure_Solution

References

Nocathiacin I: A Potent Thiopeptide Antibiotic Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nocathiacin I is a member of the thiazolyl peptide (thiopeptide) class of antibiotics, demonstrating potent and targeted activity against a wide spectrum of Gram-positive bacteria. This includes clinically significant multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). Its unique mechanism of action, involving the inhibition of bacterial protein synthesis, makes it a compelling candidate for further investigation and development in an era of mounting antibiotic resistance. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Data Presentation: In Vitro Antibacterial Spectrum

The in vitro activity of this compound has been evaluated against a variety of Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of its potent antibacterial efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against a Reference Gram-Positive Strain

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus A272230.01[1]

Table 2: MIC₅₀ Values of this compound Against Various Clinical Gram-Positive Isolates

Bacterial SpeciesMIC₅₀ (mg/L)
Methicillin-Resistant/Susceptible Staphylococcus aureus (MRSA/MSSA)0.0078–0.0156[2]
Methicillin-Resistant/Susceptible Staphylococcus epidermidis (MRSE/MSSE)0.0078–0.0156[2]
Vancomycin-Intermediate Enterococcus faecalis/faecium0.0078–0.0156[2]
Penicillin-Resistant Streptococcus pneumoniae (PRSP)0.0078–0.0156[2]
Streptococcus pyogenes0.0078–0.0156[2]
Streptococcus viridans0.0078–0.0156[2]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.

a. Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader (optional, for automated reading)

b. Procedure:

  • Preparation of this compound Dilutions: Prepare serial twofold dilutions of this compound in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL, and the concentration range should be appropriate to determine the MIC of the test organism.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add 50 µL of the diluted inoculum to each well containing the this compound dilutions.

  • Controls:

    • Growth Control: A well containing only inoculated broth (no antibiotic).

    • Sterility Control: A well containing only uninoculated broth.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. This can be facilitated by using a reading mirror or an automated plate reader.

Time-Kill Kinetics Assay

This assay is performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

a. Materials:

  • This compound stock solution

  • CAMHB

  • Bacterial inoculum suspension

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Apparatus for serial dilutions and colony counting (e.g., sterile dilution tubes, agar plates, spreader)

b. Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test organism in CAMHB. Dilute the culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure to this compound: Prepare culture tubes with CAMHB containing this compound at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the antibiotic.

  • Incubation and Sampling: Inoculate the tubes with the prepared bacterial suspension and incubate at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial tenfold dilutions of each aliquot in sterile saline or broth. Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Mandatory Visualizations

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by targeting the bacterial ribosome, specifically the 50S subunit. This interaction inhibits protein synthesis, a process vital for bacterial survival. The binding site involves ribosomal protein L11 and a specific region of the 23S rRNA. This binding event likely interferes with the function of the peptidyl transferase center, thereby halting peptide bond formation and elongation of the polypeptide chain.

G Mechanism of Action of this compound Nocathiacin_I This compound Ribosome_50S 50S Ribosomal Subunit Nocathiacin_I->Ribosome_50S Binds to Binding_Complex This compound-Ribosome Complex Nocathiacin_I->Binding_Complex L11 Ribosomal Protein L11 Ribosome_50S->L11 rRNA_23S 23S rRNA Ribosome_50S->rRNA_23S L11->Binding_Complex rRNA_23S->Binding_Complex Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Binding_Complex->Protein_Synthesis_Inhibition Leads to Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death Results in

Caption: this compound binding to the 50S ribosomal subunit.

Experimental Workflow: MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

G Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Nocathiacin Prepare this compound Serial Dilutions Inoculate_Plate Inoculate Microtiter Plate Prepare_Nocathiacin->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (16-20h at 35°C) Inoculate_Plate->Incubate_Plate Read_Results Visually Read Results Incubate_Plate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

References

An In-depth Technical Guide to the Nocathiacin I Biosynthesis Pathway in Actinomycetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocathiacin I is a potent thiopeptide antibiotic with significant activity against a range of multidrug-resistant Gram-positive bacteria. Produced by Actinomycetes such as Nocardia sp. ATCC 202099 and Amycolatopsis fastidiosa, this complex natural product arises from a ribosomally synthesized and post-translationally modified peptide (RiPP) pathway. Understanding the intricate enzymatic machinery responsible for its biosynthesis is crucial for efforts in bioengineering, yield improvement, and the generation of novel analogs with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic functions, and the sequence of post-translational modifications. It includes a compilation of available quantitative data, generalized experimental protocols for key enzyme assays, and detailed visualizations of the biosynthetic pathway and experimental workflows.

This compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the 'noc' cluster (MIBiG accession: BGC0000609). This cluster encodes all the necessary enzymatic machinery, including the precursor peptide, modifying enzymes, and proteins for regulation and transport. The 'noc' gene cluster shares significant homology with the biosynthetic gene cluster for the related thiopeptide, nosiheptide, suggesting a conserved core biosynthetic strategy.

Table 1: Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions

GenePutative FunctionHomolog in Nosiheptide BGC
Core Biosynthesis
nocAPrecursor peptidenosM
nocIDehydratase domain of a LanB-like protein; involved in Ser/Thr dehydrationnosI
nocHCyclase domain of a LanB-like protein; involved in thiazole formationnosI
nocGPyridine synthase, involved in the formation of the central pyridine ringnosG
nocFDehydrogenase, involved in pyridine ring formationnosF
Post-Translational Tailoring
nocLRadical S-adenosylmethionine (AdoMet) enzyme; synthesizes 3-methyl-2-indolic acid (MIA) from L-tryptophan.[1]nosL
nocBCytochrome P450 monooxygenase; hydroxylates the glutamate residue at position 6.[2]nosB
nocUCytochrome P450 oxygenase; responsible for N-hydroxylation of the indolic moiety.[1]-
nocVCytochrome P450 oxygenase; involved in forming an ether bond between Glu6 and the indolic acid moiety.[3]-
nocTO-methyltransferase; likely responsible for the O-methylation of a threonine residue.-
nocS1-S6Sugar biosynthesis and attachment enzymes; responsible for glycosylation.-
Regulation and Transport
nocRRegulatory proteinnosR
nocPTransporter proteinnosP

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the ribosomal synthesis of a precursor peptide, NocA. This peptide is then subjected to a series of extensive post-translational modifications to yield the mature antibiotic.

Precursor Peptide Synthesis

The pathway is initiated with the transcription and translation of the nocA gene to produce the precursor peptide. NocA consists of an N-terminal leader peptide, which acts as a recognition sequence for the modifying enzymes, and a C-terminal core peptide that undergoes modification to become this compound.

Core Scaffold Formation

The formation of the characteristic thiopeptide core, featuring multiple thiazole rings and a central pyridine moiety, is catalyzed by a series of enzymes acting on the NocA core peptide.

  • Dehydration: The LanB-like protein, likely a complex of NocI (dehydratase) and other factors, dehydrates specific serine and threonine residues within the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

  • Cyclodehydration: The cyclodehydratase component (likely involving NocH) catalyzes the cyclization of cysteine residues with the newly formed dehydroamino acids to form thiazoline rings. These are subsequently oxidized to thiazoles.

  • Pyridine Ring Formation: The central pyridine ring is synthesized through a complex cyclization and dehydration cascade involving NocG (a pyridine synthase) and NocF (a dehydrogenase). This process is thought to involve a hetero-Diels-Alder reaction of two dehydroalanine residues.

Tailoring Modifications

Following the formation of the core structure, a series of tailoring enzymes introduce additional chemical moieties that are characteristic of this compound.

  • Indolic Acid Moiety Synthesis: The radical SAM enzyme NocL catalyzes the conversion of L-tryptophan to 3-methyl-2-indolic acid (MIA).[1] This reaction proceeds through an unusual fragmentation-recombination mechanism.[4]

  • Side-Ring Formation: The pre-formed MIA is then attached to the core peptide.

  • Hydroxylation: The cytochrome P450 monooxygenase NocB hydroxylates the glutamate residue at position 6 of the core peptide.[2][5]

  • Further P450-mediated Modifications: The this compound BGC is rich in P450 enzymes. NocU is responsible for the N-hydroxylation of the indolic moiety.[1] NocV is proposed to catalyze the formation of an ether bond, creating a rigid side ring structure.[3]

  • O-methylation: An O-methyltransferase, likely NocT, methylates a threonine residue.

  • Glycosylation: A set of sugar biosynthesis and transferase enzymes (nocS1-S6) synthesize and attach a rare sugar moiety to the hydroxylated glutamate, a key modification that improves the water solubility of this compound.[3]

Final Maturation

The final steps of the biosynthesis likely involve the cleavage of the leader peptide from the modified core peptide by a protease and the transport of the mature this compound out of the cell by the transporter NocP.

Quantitative Data

Quantitative data on the this compound biosynthetic pathway is primarily available from fermentation studies and in vitro enzyme assays.

Table 2: Fermentation Titers of this compound

Producing StrainScaleTiter (mg/L)Reference
Amycolatopsis fastidiosaShake Flask~150-405.8(Wei et al., 2011; Li et al., 2010)
Amycolatopsis fastidiosa15,000 L~310(Walker et al., 2009)
Nocardia sp. ATCC 202099Not specifiedNot specified(Sorenson et al., 2004)

Table 3: In Vitro Enzyme Assay Data for NocL

ParameterValueConditionsReference
MIA produced36 ± 3 µM20 µM NocL, 0.5 mM AdoMet, 0.5 mM L-Trp, 500 µM sodium dithionite[1]
Ratio of MIA to 3-methylindole (shunt product)~1:3500 µM sodium dithionite[1]
Ratio of MIA to 3-methylindole (shunt product)~1:84 mM sodium dithionite[1]
Iron content per mole of protein4.8 ± 0.4 mol-[1]
Labile sulfide content per mole of protein4.4 ± 0.3 mol-[1]

Experimental Protocols

Detailed experimental protocols for every enzyme in the this compound pathway are not publicly available. However, based on the characterization of homologous enzymes and general methods in natural product biosynthesis research, the following generalized protocols can be adapted.

Heterologous Expression and Purification of 'noc' Enzymes

This protocol describes the general workflow for producing and purifying a 'noc' enzyme for in vitro studies.

  • Gene Cloning: The gene of interest (e.g., nocL, nocB) is amplified by PCR from the genomic DNA of the producing strain. The PCR product is then cloned into an appropriate expression vector (e.g., pET series for E. coli) containing a purification tag (e.g., His6-tag).

  • Protein Expression: The expression plasmid is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of expression medium. Protein expression is induced by the addition of an inducer (e.g., IPTG) at a specific cell density and temperature.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

  • Protein Purification: The soluble protein fraction is separated from cell debris by centrifugation. The tagged protein is then purified from the crude lysate using affinity chromatography (e.g., Ni-NTA for His6-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.

In Vitro Assay for NocL (Radical SAM Enzyme)

This protocol outlines a method to assess the activity of the MIA synthase NocL.

  • Reaction Mixture Preparation: In an anaerobic environment (e.g., a glovebox), prepare a reaction mixture containing buffer (e.g., MOPS, pH 8.0), purified NocL enzyme, S-adenosylmethionine (AdoMet), L-tryptophan, and a reducing agent (e.g., sodium dithionite).

  • Reaction Incubation: Initiate the reaction by adding the final component (e.g., L-tryptophan). Incubate the reaction at an optimal temperature for a defined period.

  • Reaction Quenching and Product Extraction: Stop the reaction by adding an acid (e.g., HCl). Extract the product, 3-methyl-2-indolic acid (MIA), with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the extracted product by HPLC or LC-MS to identify and quantify MIA formation.

In Vitro Assay for NocB (Cytochrome P450 Monooxygenase)

This protocol provides a general framework for assaying the hydroxylase activity of NocB.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, the purified P450 enzyme (NocB), the substrate (a biosynthetic intermediate), and a P450 reductase system (including a reductase partner protein and NADPH).

  • Reaction Incubation: Initiate the reaction by adding NADPH. Incubate at an optimal temperature with shaking.

  • Reaction Quenching and Product Extraction: Quench the reaction with an organic solvent (e.g., acetonitrile or methanol) and extract the product.

  • Product Analysis: Analyze the reaction products by HPLC or LC-MS to detect the hydroxylated product.

Visualizations

This compound Biosynthesis Pathway

Nocathiacin_I_Biosynthesis cluster_precursor Precursor Synthesis cluster_core Core Scaffold Formation cluster_tailoring Tailoring Modifications cluster_maturation Final Maturation Ribosome Ribosome NocA_mRNA nocA mRNA NocA_Peptide NocA Precursor Peptide (Leader-Core) NocA_mRNA->NocA_Peptide Translation Dehydrated_Peptide Dehydrated Peptide NocA_Peptide->Dehydrated_Peptide NocI (Dehydratase) Thiazoline_Peptide Thiazoline-containing Peptide Dehydrated_Peptide->Thiazoline_Peptide NocH (Cyclase) Cyclized_Core Cyclized Core (Pyridine & Thiazoles) Thiazoline_Peptide->Cyclized_Core NocG, NocF Hydroxylated_Intermediate Hydroxylated Intermediate Cyclized_Core->Hydroxylated_Intermediate NocB (Hydroxylation) + MIA attachment L_Tryptophan L_Tryptophan MIA 3-Methyl-2-indolic acid L_Tryptophan->MIA NocL Tailored_Intermediate Further Tailored Intermediate Hydroxylated_Intermediate->Tailored_Intermediate NocU, NocV, NocT (Hydroxylation, Ether bridge, Methylation) Glycosylated_Intermediate Glycosylated Intermediate Tailored_Intermediate->Glycosylated_Intermediate NocS1-S6 (Glycosylation) Nocathiacin_I Mature this compound Glycosylated_Intermediate->Nocathiacin_I Leader Peptide Cleavage

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow Start Gene of Interest (e.g., nocL) Cloning Cloning into Expression Vector Start->Cloning Transformation Transformation into Expression Host (e.g., E. coli) Cloning->Transformation Expression Protein Expression (Induction) Transformation->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Purity_Check Purity & Concentration (SDS-PAGE, Bradford) Purification->Purity_Check In_Vitro_Assay In Vitro Enzyme Assay (Substrates + Cofactors) Purity_Check->In_Vitro_Assay Analysis Product Analysis (HPLC, LC-MS) In_Vitro_Assay->Analysis End Functional Characterization Analysis->End

Caption: General experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound is a remarkable example of nature's ability to construct complex, biologically active molecules through a modular and efficient enzymatic assembly line. While significant progress has been made in identifying the biosynthetic gene cluster and characterizing some of the key enzymes, further research is needed to fully elucidate the function of all the encoded proteins and the precise sequence of post-translational modifications. A complete understanding of this pathway will not only provide fundamental insights into the biosynthesis of thiopeptide antibiotics but also pave the way for the rational design and production of novel this compound analogs with improved pharmacological properties, contributing to the fight against antibiotic resistance.

References

Physicochemical Properties of Nocathiacin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocathiacin I is a complex, glycosylated thiopeptide antibiotic isolated from the fermentation of Nocardia species.[1][2] As a member of the thiazolyl peptide class of antibiotics, it exhibits potent bactericidal activity against a wide range of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[3][4] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis, makes it a compelling candidate for further drug development.[3] However, its therapeutic application has been historically hindered by challenging physicochemical properties, most notably its extremely low aqueous solubility.[3][5] This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These data are critical for formulation development, pharmacokinetic studies, and the design of synthetic analogues.

PropertyValue / DescriptionSource(s)
Molecular Formula C₆₁H₆₀N₁₄O₁₈S₅[6]
Molecular Weight 1437.5 g/mol [6]
Appearance Light yellow powder[3]
Solubility (Aqueous) Historically reported as 0.34 mg/mL. Characterized by extreme hydrophobicity and poor aqueous solubility.[3][4]
Solubility (Enhanced) A lyophilized, injectable formulation enhanced aqueous solubility to 12.59 mg/mL.[3]
Melting Point Not consistently reported in the literature. Complex peptides often decompose before melting.
Stereochemistry Contains 10 chiral centers. The absolute configuration has been determined.[7]

Mechanism of Action

This compound exerts its bactericidal effect by targeting the bacterial ribosome and inhibiting protein synthesis. This targeted action contributes to its high selectivity for bacterial cells with minimal toxicity to mammalian cells.[4]

Nocathiacin_I_Mechanism_of_Action cluster_bacterium Bacterial Cell Nocathiacin This compound Ribosome 50S Ribosomal Subunit Nocathiacin->Ribosome Enters cell & binds to Target 23S rRNA & Ribosomal Protein L11 Ribosome->Target Specifically targets Protein_Synthesis Protein Synthesis Target->Protein_Synthesis Inhibits Bactericidal_Effect Bactericidal Effect Protein_Synthesis->Bactericidal_Effect Leads to

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental Protocols

Accurate characterization of this compound is essential for both research and clinical development. The following sections detail the methodologies used for its isolation, purification, and structural analysis.

Isolation and Purification

This protocol describes the extraction and purification of this compound from a fermentation broth of Amycolatopsis fastidiosa.[3]

Workflow Diagram

Purification_Workflow A Fermentation Broth B Extraction with Ethyl Acetate A->B C Concentration by Rotary Evaporation B->C D Precipitation with n-Hexane C->D E Vacuum Drying (25°C, 12h) -> Crude Product D->E F Recrystallization from Tetrahydrofuran (25 mg/mL) E->F G Washing with Acetone-Ethanol Mixture F->G H Final Vacuum Drying (25°C, 24h) -> Purified this compound G->H

Caption: Experimental workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The culture broth is extracted with an equal volume of ethyl acetate.

  • Concentration: The organic extract is concentrated using rotary evaporation.

  • Precipitation: The concentrated extract is precipitated by adding an equal volume of n-hexane.

  • Crude Product Isolation: The resulting precipitate is vacuum-dried at 25°C for 12 hours to yield the crude product.

  • Recrystallization: The crude material is then recrystallized from tetrahydrofuran at a concentration of 25 mg/mL.

  • Washing: The recrystallized product is washed with a 30:10-fold volume of an acetone-ethanol mixture.

  • Final Product: The purified product is obtained after vacuum-drying at 25°C for 24 hours. The resulting light yellow powder is stored protected from light in a desiccator at -20°C.[3]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the final this compound product is determined using reverse-phase HPLC.[3]

  • Instrumentation: Agilent 1260 HPLC system or equivalent.

  • Column: Phenomenex Gemini C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer (3.4233 g KH₂PO₄ in 1 L H₂O, pH adjusted to 6.0 ± 0.2) : Acetonitrile (75:25, v/v).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Column Temperature: 30°C.

  • Gradient Program: 10–36% Mobile Phase B over 60 minutes.

  • Quantification: Related substance content is calculated using the external standard method based on peak area.[3]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complex, three-dimensional structure of this compound in solution.[7]

  • Sample Preparation: A uniformly ¹³C,¹⁵N-labeled sample of this compound is prepared to facilitate NMR assignments.

  • Data Acquisition: A suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY) are performed to assign all proton and carbon signals and to identify through-bond and through-space correlations.

  • Structural Calculation: The solution structure is calculated using restrained simulated annealing. Nuclear Overhauser Effect (NOE) distance restraints, accurately determined from NOESY spectra, are crucial for this step. During the simulation, all 10 chiral centers are allowed to float.

  • Absolute Configuration Determination: The absolute configuration of a constituent amino acid (e.g., the single threonine residue) is determined using an orthogonal technique like chiral capillary electrophoresis. This allows for the assignment of the absolute configurations of all 10 chiral centers in the final structure.[7]

Conclusion

This compound remains a molecule of significant interest due to its potent antibacterial activity against resistant pathogens. While its inherent poor solubility presents a major formulation challenge, a thorough understanding of its physicochemical properties is the foundation for overcoming this hurdle. The development of novel formulations and synthetic analogues with improved solubility continues to be a key objective in realizing the therapeutic potential of this promising antibiotic class.[8][9] The detailed protocols and data presented in this guide serve as a critical resource for researchers dedicated to advancing this compound and related thiopeptides toward clinical application.

References

Nocathiacin I: A Technical Guide to its Discovery as a Natural Product Lead Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of Nocathiacin I, a potent thiazolyl peptide antibiotic. It covers the journey from the initial screening of the producing microorganism to its isolation, characterization, and evaluation as a promising lead compound for antibacterial drug development. Detailed experimental protocols, quantitative biological data, and visual representations of key processes are provided to support researchers in the field of natural product discovery and antibiotic development.

Executive Summary

This compound is a member of the thiopeptide class of antibiotics, produced by the actinomycete Nocardia sp. ATCC 202099.[1][2] It exhibits remarkable potency against a broad spectrum of Gram-positive bacteria, including clinically significant multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP).[1][3] Its novel mechanism of action, which involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit, makes it an attractive candidate for further development. This guide details the key steps and methodologies involved in the discovery and preclinical evaluation of this compound.

Discovery and Screening

The discovery of this compound originated from a screening program aimed at identifying novel antimicrobial agents from natural sources. The producing organism, Nocardia sp. WW-12651 (deposited as ATCC 202099), was identified as a producer of potent anti-Gram-positive activity.[1][2] The general workflow for such a discovery process is outlined below.

Experimental Workflow for this compound Discovery

experimental_workflow cluster_screening Screening & Isolation cluster_purification Purification cluster_characterization Characterization strain_isolation Isolation of Nocardia sp. from environmental samples fermentation Fermentation of Nocardia sp. ATCC 202099 strain_isolation->fermentation extraction Solvent Extraction of Fermentation Broth fermentation->extraction bioassay Antibacterial Bioassay (e.g., Agar Diffusion) extraction->bioassay silica_gel Silica Gel Chromatography bioassay->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc spectroscopy Spectroscopic Analysis (NMR, MS) hplc->spectroscopy structure_elucidation Structure Elucidation of this compound spectroscopy->structure_elucidation mic_testing MIC Determination structure_elucidation->mic_testing moa_studies Mechanism of Action Studies mic_testing->moa_studies

Figure 1: Experimental workflow for the discovery and characterization of this compound.

Fermentation and Isolation

Fermentation Protocol

While specific media compositions can be proprietary, a general approach for the fermentation of Nocardia sp. for the production of secondary metabolites involves the following steps:

  • Inoculum Preparation: A seed culture of Nocardia sp. ATCC 202099 is prepared by inoculating a suitable liquid medium, such as a nutrient broth, and incubating at 26°C with agitation.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium. Production media for actinomycetes typically contain a complex carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and trace elements.

  • Incubation: The production culture is incubated for several days under controlled conditions of temperature, pH, and aeration to maximize the yield of this compound.

Isolation and Purification Protocol

The purification of this compound from the fermentation broth is a multi-step process designed to remove impurities and isolate the active compound.[4]

  • Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition this compound into the organic phase.

  • Silica Gel Chromatography: The concentrated organic extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents of increasing polarity to separate compounds based on their affinity for the silica gel. Fractions are collected and tested for antibacterial activity.

  • Sephadex LH-20 Chromatography: Active fractions from the silica gel chromatography are further purified using a Sephadex LH-20 column. This size-exclusion chromatography step separates molecules based on their size.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC to yield highly pure this compound.

Biological Activity

This compound demonstrates potent bactericidal activity against a wide range of Gram-positive bacteria. Its efficacy is particularly noteworthy against drug-resistant strains.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound against various pathogenic bacteria.

Bacterial SpeciesStrain InformationMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.0078 - 0.0156[5]
Staphylococcus aureusMethicillin-Resistant (MRSA)0.0078 - 0.0156[3][5]
Staphylococcus epidermidisMethicillin-Susceptible (MSSE)0.0078 - 0.0156[5]
Staphylococcus epidermidisMethicillin-Resistant (MRSE)0.0078 - 0.0156[5]
Enterococcus faeciumMulti-drug Resistant (MREF)Potent activity (ng/mL range)[1]
Enterococcus faecalis/faeciumVancomycin-Intermediate0.0078 - 0.0156[5]
Streptococcus pneumoniaePenicillin-Resistant (PRSP)0.0078 - 0.0156[1][5]
Streptococcus pyogenes0.0078 - 0.0156[5]
Streptococcus viridans0.0078 - 0.0156[5]
Clostridium difficilePotent activity[4]
Clostridium perfringensPotent activity[4]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It targets the 50S subunit of the bacterial ribosome, a crucial component of the protein synthesis machinery.

Ribosomal Target and Signaling Pathway

This compound binds to a pocket on the 50S ribosomal subunit formed by the 23S rRNA and ribosomal protein L11.[3] This binding event interferes with the function of elongation factors, thereby halting the process of peptide chain elongation and ultimately leading to bacterial cell death.

mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) cluster_50S_components 50S Subunit Components ribosome_50S 50S Subunit rrna_23S 23S rRNA ribosome_50S->rrna_23S protein_L11 Ribosomal Protein L11 ribosome_50S->protein_L11 ribosome_30S 30S Subunit elongation_factors Elongation Factors (e.g., EF-G) rrna_23S->elongation_factors Binding site for protein_L11->elongation_factors Binding site for nocathiacin This compound nocathiacin->rrna_23S Binds to nocathiacin->protein_L11 Binds to inhibition Inhibition nocathiacin->inhibition Causes protein_synthesis Protein Synthesis elongation_factors->protein_synthesis Required for cell_death Bacterial Cell Death inhibition->protein_synthesis Blocks inhibition->cell_death Leads to

Figure 2: Mechanism of action of this compound, illustrating its interaction with the bacterial ribosome.

Conclusion and Future Directions

This compound represents a promising natural product lead compound with potent antibacterial activity against a range of clinically important Gram-positive pathogens. Its novel mechanism of action provides a potential avenue to combat the growing threat of antibiotic resistance. However, challenges such as its poor water solubility have historically hindered its clinical development. Ongoing research efforts are focused on the synthesis of more soluble and efficacious analogs, as well as the development of novel formulations to overcome these limitations. The detailed information provided in this guide serves as a valuable resource for researchers dedicated to advancing this compound and other natural products in the drug discovery pipeline.

References

Methodological & Application

Application Notes and Protocols: In Vitro Activity of Nocathiacin I Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nocathiacin I is a thiopeptide antibiotic with potent bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). Its unique mechanism of action, involving the inhibition of protein synthesis, makes it a promising candidate for the development of new anti-infective therapies. These application notes provide a summary of the in vitro activity of this compound against MRSA and detailed protocols for its evaluation.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents Against MRSA
OrganismThis compound MIC₅₀ (mg/L)Vancomycin MIC₅₀ (mg/L)Linezolid MIC₅₀ (mg/L)
MRSA0.0078–0.01561.01.0

Data compiled from studies on large panels of clinical isolates, demonstrating this compound's superior potency.[1]

Table 2: Time-Kill Kinetics of this compound Against S. aureus
ConcentrationTime (hours)Log₁₀ CFU/mL Reduction
1 x MIC4> 3
2 x MIC4> 3
4 x MIC4> 3

This compound demonstrates rapid, concentration-dependent killing of S. aureus.[2] A bactericidal effect is generally defined as a ≥ 3-log₁₀ reduction in CFU/mL.

Table 3: Post-Antibiotic Effect (PAE) of this compound Against S. aureus
ConcentrationDuration of PAE (hours)
0.5 x MIC< 0.6
1 x MIC< 0.6
2 x MIC~1.1

The post-antibiotic effect of this compound is concentration-dependent, with higher concentrations leading to a longer suppression of bacterial growth after removal of the antibiotic.[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4]

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • MRSA isolate(s)

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the MRSA strain.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to obtain a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC.

  • Inoculation:

    • Add 50 µL of the working inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.

    • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Protocol 2: Time-Kill Assay

This protocol assesses the rate of bactericidal activity of this compound against MRSA.[1][5][6][7]

Materials:

  • This compound stock solution

  • CAMHB

  • Sterile flasks or tubes

  • MRSA isolate(s)

  • Shaking incubator (37°C)

  • Sterile saline or PBS

  • Tryptic Soy Agar (TSA) plates

  • Micropipettes and sterile tips

  • Timer

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the MRSA strain in CAMHB.

    • Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare flasks/tubes containing CAMHB with different concentrations of this compound (e.g., 0x, 1x, 2x, 4x, 8x MIC).

    • Inoculate each flask/tube with the prepared MRSA suspension.

    • Include a growth control (no antibiotic).

  • Incubation and Sampling:

    • Incubate the flasks/tubes at 37°C with constant agitation (e.g., 120 rpm).

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask/tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates that yield 30-300 colonies.

    • Calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound.

Protocol 3: Post-Antibiotic Effect (PAE) Assay

This protocol determines the duration of growth suppression after brief exposure to this compound.[8]

Materials:

  • This compound stock solution

  • CAMHB

  • Sterile centrifuge tubes

  • MRSA isolate(s)

  • Shaking incubator (37°C)

  • Sterile saline or PBS

  • Centrifuge

Procedure:

  • Exposure Phase:

    • Prepare two tubes with an MRSA suspension in CAMHB at a concentration of approximately 1 x 10⁶ CFU/mL.

    • To one tube (test), add this compound at a specific concentration (e.g., 2x MIC). The other tube serves as the control.

    • Incubate both tubes at 37°C for a defined period (e.g., 1-2 hours).

  • Antibiotic Removal:

    • Centrifuge both tubes to pellet the bacteria.

    • Discard the supernatant.

    • Wash the pellets twice with pre-warmed sterile saline or CAMHB to remove the antibiotic.

    • Resuspend the pellets in fresh, pre-warmed CAMHB.

  • Regrowth Phase:

    • Incubate both tubes at 37°C with shaking.

    • At regular intervals (e.g., every hour), determine the viable cell count (CFU/mL) for both the test and control cultures as described in the Time-Kill Assay protocol.

  • PAE Calculation:

    • The PAE is calculated using the formula: PAE = T - C

      • Where T is the time required for the count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.

      • Where C is the time required for the count in the untreated control culture to increase by 1 log₁₀.

Visualizations

Mechanism of Action of this compound

Nocathiacin_I_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit 50S 23S rRNA Ribosomal Protein L11 Binding Binding 50S->Binding Nocathiacin_I This compound Nocathiacin_I->Binding Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Binding->Protein_Synthesis_Inhibition Bactericidal_Effect Bactericidal Effect Protein_Synthesis_Inhibition->Bactericidal_Effect

Caption: Mechanism of action of this compound against MRSA.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Inoculum_Prep Prepare MRSA Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Plate with MRSA Suspension Inoculum_Prep->Inoculation Drug_Dilution Serial Dilution of this compound in 96-well plate Drug_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read MIC (Lowest concentration with no visible growth) Incubation->Reading End End Reading->End

Caption: Workflow for MIC determination by broth microdilution.

Logical Relationship in Time-Kill Assay

Time_Kill_Logic Setup Prepare MRSA Culture and This compound Concentrations Incubate_Sample Incubate at 37°C with shaking Sample at T=0, 2, 4, 6, 8, 12, 24h Setup->Incubate_Sample Plate_Count Serial Dilute and Plate Incubate Plates Incubate_Sample->Plate_Count Analyze Calculate CFU/mL and Plot Log₁₀ CFU/mL vs. Time Plate_Count->Analyze

Caption: Logical flow of a time-kill assay experiment.

References

Application Notes and Protocols for Nocathiacin I in a Systemic Staphylococcus aureus Infection Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Nocathiacin I in a murine model of systemic Staphylococcus aureus infection. The information is compiled from recent preclinical studies and established methodologies.

Introduction

This compound is a potent thiazolyl peptide antibiotic with significant in vitro activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action involves the inhibition of bacterial protein synthesis by binding to the L11 protein on the 50S ribosomal subunit. Preclinical studies have demonstrated its excellent in vivo efficacy in mouse models of systemic S. aureus infection, positioning it as a promising candidate for further development.[2]

Mechanism of Action: this compound

This compound exerts its bactericidal effect by targeting the bacterial ribosome, a critical component of protein synthesis. This targeted inhibition disrupts essential cellular processes, leading to bacterial cell death.

cluster_ribosome Bacterial 50S Ribosomal Subunit L11_Protein L11 Protein & 23S rRNA Peptidyl_Transferase_Center Peptidyl Transferase Center Protein_Synthesis_Inhibition Inhibition of Protein Synthesis L11_Protein->Protein_Synthesis_Inhibition Leads to Nocathiacin_I This compound Nocathiacin_I->L11_Protein Binds to Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death Results in

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of an injectable formulation of this compound compared to standard-of-care antibiotics in a murine systemic infection model. The median effective dose (ED₅₀) represents the dose required to protect 50% of the infected mice from mortality.

Table 1: In Vivo Efficacy of Injectable this compound Against Methicillin-Resistant Staphylococcus aureus (MRSA) in a Systemic Infection Model

CompoundMRSA Strain 1 ED₅₀ (mg/kg)MRSA Strain 2 ED₅₀ (mg/kg)
This compound 0.64 0.87
Vancomycin8.389.92
Linezolid13.6517.02

Data sourced from Xiong et al., 2025.

Table 2: In Vivo Efficacy of Injectable this compound Against Other Gram-Positive Pathogens in a Systemic Infection Model

CompoundPenicillin-Resistant S. pneumoniae ED₅₀ (mg/kg)S. haemolyticus ED₅₀ (mg/kg)Vancomycin-Intermediate E. faecalis ED₅₀ (mg/kg)Vancomycin-Intermediate E. faecium ED₅₀ (mg/kg)
This compound 1.96 0.73 0.98 1.35
Vancomycin21.0919.6723.8528.59
Linezolid9.9613.3720.1424.70

Data sourced from Xiong et al., 2025.

Experimental Protocols

The following protocols are synthesized from established methods for creating systemic S. aureus infection models in mice and recent studies on this compound.

Protocol 1: Preparation of S. aureus Inoculum

This protocol describes the preparation of a standardized bacterial suspension for inducing systemic infection.

Materials:

  • Staphylococcus aureus strain (e.g., MRSA ATCC 43300)

  • Tryptic Soy Broth (TSB)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Centrifuge

  • Sterile microcentrifuge tubes

Procedure:

  • Inoculate a single colony of S. aureus into 5 mL of TSB.

  • Incubate overnight at 37°C with shaking (200 rpm).

  • The following day, dilute the overnight culture 1:100 in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).

  • Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).

  • Wash the bacterial pellet twice with sterile PBS.

  • Resuspend the final pellet in sterile PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The exact concentration should be confirmed by serial dilution and plating on Tryptic Soy Agar (TSA).

Protocol 2: Systemic S. aureus Infection Mouse Model

This protocol outlines the procedure for establishing a systemic infection in mice.

Materials:

  • 6-8 week old female BALB/c or ICR mice

  • Prepared S. aureus inoculum

  • Sterile syringes and needles (e.g., 27-gauge)

  • Animal housing and monitoring equipment

Procedure:

  • Acclimatize mice for at least 7 days before the experiment.

  • On the day of infection, briefly restrain the mice.

  • Inject 100 µL of the prepared S. aureus inoculum (e.g., 1 x 10⁷ CFU) intravenously (IV) via the tail vein or intraperitoneally (IP). The IP route may require a higher inoculum and the addition of a mucin solution to enhance infectivity.

  • Monitor the mice closely for clinical signs of illness (e.g., ruffled fur, lethargy, weight loss) at least twice daily.

  • Record survival rates daily for the duration of the experiment (typically 7-14 days).

Start Start: Acclimatize Mice Prepare_Inoculum Prepare S. aureus Inoculum (Protocol 1) Start->Prepare_Inoculum Infect_Mice Induce Systemic Infection (IV or IP) Prepare_Inoculum->Infect_Mice Treatment Administer this compound or Vehicle (Protocol 3) Infect_Mice->Treatment Post-infection Monitor Monitor Clinical Signs & Survival Treatment->Monitor Endpoint Endpoint Determination: Bacterial Load in Organs (Protocol 4) Monitor->Endpoint End End Endpoint->End

Caption: Experimental workflow for in vivo efficacy testing.

Protocol 3: Preparation and Administration of this compound

This protocol describes the preparation of an injectable this compound formulation and its administration.

Materials:

  • This compound powder

  • Solvents and excipients for formulation (e.g., as described by Xiong et al., resulting in a lyophilized powder for reconstitution)

  • Sterile water for injection or appropriate vehicle

  • Sterile syringes and needles

Procedure:

  • Prepare the injectable this compound formulation. A recent study developed a lyophilized powder of this compound with enhanced solubility. This formulation is reconstituted with sterile water for injection prior to use.

  • The final concentration of the dosing solution should be adjusted based on the desired dosage and the average weight of the mice.

  • Administer the prepared this compound solution to the mice via a suitable route, such as subcutaneous (SC) or intravenous (IV) injection.

  • The treatment schedule can vary. A typical regimen might involve administration once or twice daily, starting at a specified time post-infection (e.g., 2 hours).

  • A vehicle control group (receiving the formulation without this compound) and a positive control group (e.g., vancomycin or linezolid) should be included in the study design.

Protocol 4: Determination of Bacterial Load in Organs

This protocol details the method for quantifying the bacterial burden in target organs to assess treatment efficacy.

Materials:

  • Aseptic surgical instruments

  • Sterile PBS

  • Tissue homogenizer

  • Tryptic Soy Agar (TSA) plates

  • Incubator

Procedure:

  • At a predetermined endpoint (e.g., 24 or 48 hours post-treatment, or at the time of humane euthanasia), euthanize the mice.

  • Aseptically harvest target organs (e.g., kidneys, liver, spleen).

  • Weigh each organ.

  • Homogenize each organ in a known volume of sterile PBS.

  • Perform serial dilutions of the tissue homogenates in sterile PBS.

  • Plate the dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the number of colony-forming units (CFU) per gram of tissue.

Logical Relationships in Efficacy Assessment

The successful evaluation of this compound's in vivo efficacy relies on the interplay of several key factors.

cluster_outcomes Infection_Model Systemic S. aureus Infection Model Outcome_Measures Outcome Measures Survival Survival Rate Infection_Model->Survival Bacterial_Load Bacterial Load (CFU/gram tissue) Infection_Model->Bacterial_Load Drug_Administration This compound Administration Drug_Administration->Survival Drug_Administration->Bacterial_Load Efficacy_Conclusion Conclusion on In Vivo Efficacy Survival->Efficacy_Conclusion Bacterial_Load->Efficacy_Conclusion

Caption: Key factors in assessing in vivo efficacy.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Nocathiacin I Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocathiacin I, a member of the thiazolyl peptide antibiotic class, demonstrates potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), and vancomycin-resistant enterococci (VRE)[1][2]. Its mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit[1]. However, the therapeutic development of this compound has been hampered by its low aqueous solubility[3]. Consequently, numerous derivatives have been synthesized to improve its pharmacokinetic properties while retaining its potent antibacterial activity[4][5].

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives using the broth microdilution method. This standardized assay is crucial for evaluating the in vitro potency of these novel antibiotic candidates and for structure-activity relationship (SAR) studies.

Data Presentation

The following table summarizes the reported MIC values for this compound and some of its derivatives against key Gram-positive pathogens.

Compound/DerivativeOrganismMIC Range (µg/mL)Reference(s)
This compound (BMS-249524) Staphylococcus aureus (MSSA/MRSA)0.0078 - 0.0156[3]
Enterococcus faecalis (VSE/VRE)0.0078 - 0.0156[3]
Streptococcus pneumoniae (PSP/PRSP)0.0078 - 0.0156[3]
Streptococcus pyogenes0.0078 - 0.0156[3]
Clostridium difficilePotent activity reported[6]
BMS-411886 (Water-soluble derivative) Gram-positive pathogensPotent activity reported[1]
BMS-461996 (Water-soluble derivative) Gram-positive pathogensPotent activity reported[1]
Amide Analogs (e.g., compound 19) Gram-positive pathogensPotent activity reported[4]

Experimental Protocols

Principle of the Broth Microdilution MIC Assay

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro[7][8]. This is achieved by challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate[9].

Materials
  • This compound derivatives

  • Dimethyl sulfoxide (DMSO) or 5% glucose solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For Streptococcus pneumoniae: CAMHB supplemented with 2.5-5% lysed horse blood[10]

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipettes (50-200 µL and 5-50 µL)

  • Sterile pipette tips

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Streptococcus pneumoniae ATCC 49619)

  • Tryptic Soy Agar (TSA) or Blood Agar plates

  • 0.9% sterile saline

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Plate shaker (optional)

Experimental Workflow Diagram

MIC_Assay_Workflow MIC Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Derivative Stock Solution C Prepare Serial Dilutions of Derivative in Microtiter Plate A->C 2-fold serial dilution B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Microtiter Plate with Bacterial Suspension B->D Standardized inoculum C->D E Incubate Plate at 35°C for 16-24 hours D->E F Visually Inspect Wells for Bacterial Growth E->F G Determine MIC (Lowest Concentration with No Visible Growth) F->G

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol

1. Preparation of this compound Derivative Stock Solution:

  • Due to the hydrophobic nature of this compound and many of its derivatives, careful preparation of the stock solution is critical.

  • Method A (for poorly soluble derivatives): Accurately weigh the this compound derivative and dissolve it in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Method B (for more soluble derivatives): A 5% glucose solution can also be used as a solvent, as reported for this compound[3].

  • Further dilutions should be made in the appropriate growth medium (CAMHB). The final concentration of DMSO in the assay wells should not exceed 1% to avoid any inhibitory effects on bacterial growth.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of sterile 0.9% saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:150 dilution followed by a 1:2 dilution upon inoculation[11].

3. Preparation of Serial Dilutions in the Microtiter Plate:

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the 2x final concentration of the this compound derivative stock solution to the wells in the first column.

  • Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Column 11 should serve as a positive control (bacterial growth without the drug), and column 12 as a negative/sterility control (broth only).

4. Inoculation of the Microtiter Plate:

  • Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to each well, except for the sterility control wells (column 12).

  • The final volume in each well will be 200 µL.

5. Incubation:

  • Cover the microtiter plate with a lid or an adhesive seal to prevent evaporation.

  • Incubate the plate at 35 ± 2°C for 16-24 hours in ambient air.

6. Determination of MIC:

  • Following incubation, visually inspect the wells for turbidity. A button of cells at the bottom of the U-bottom wells also indicates growth.

  • The MIC is the lowest concentration of the this compound derivative that completely inhibits visible bacterial growth[7].

  • The positive control well should show distinct turbidity, and the negative control well should remain clear.

Signaling Pathway/Logical Relationship Diagram

Nocathiacin_MoA This compound Mechanism of Action Nocathiacin This compound Derivative Ribosome Bacterial 50S Ribosomal Subunit Nocathiacin->Ribosome Binds to L11 Ribosomal Protein L11 Ribosome->L11 Component of Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Blocks Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of this compound derivatives.

Conclusion

This detailed protocol provides a robust framework for determining the MIC of this compound derivatives against a range of Gram-positive bacteria. Adherence to standardized procedures is essential for generating accurate and reproducible data, which is fundamental for the preclinical assessment of these promising antibiotic candidates. The provided data and diagrams offer a comprehensive resource for researchers in the field of antibiotic drug discovery and development.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Nocathiacin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of Nocathiacin I in preclinical in vivo efficacy studies. This compound is a potent thiazolyl peptide antibiotic with significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile.[1][2]

A primary challenge in the preclinical development of this compound is its low aqueous solubility.[3][4] This document outlines protocols using a lyophilized formulation to enhance solubility and facilitate in vivo delivery.[3]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis. It binds to the 23S rRNA and the L11 ribosomal protein within the 50S ribosomal subunit, thereby blocking the translation process.[3][5] This mechanism is distinct from many current first-line antibiotics, making it a promising candidate against resistant pathogens.[3]

cluster_bacterium Bacterial Cell Nocathiacin_I This compound Ribosome_50S 50S Ribosomal Subunit Nocathiacin_I->Ribosome_50S Binds to 23S rRNA & L11 protein Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibition Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death Leads to

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Activity of this compound
OrganismMIC Range (µg/mL)Reference
Clostridioides difficile0.015–0.06[2][6]
Methicillin-resistant Staphylococcus aureus (MRSA)Potent activity in ng/mL range[1]
Penicillin-resistant Streptococcus pneumoniae (PRSP)Potent activity in ng/mL range[1]
Multi-drug resistant Enterococcus faecium (MREF)Potent activity in ng/mL range[1]
In Vivo Efficacy of this compound
Animal ModelPathogenDosageEfficacyReference
HamsterClostridioides difficile6.25 mg/kg (oral, twice daily)100% protection[2][6]
Mouse (systemic infection)Staphylococcus aureusED₅₀: 0.64–1.96 mg/kgSuperior therapeutic efficacy[1][7]
Mouse (lung infection)MRSA2 mg/kg~3 log reduction in bacterial load[7]
Mouse (thigh infection)MRSA8 mg/kg~3 log reduction in bacterial load[7]
Pharmacokinetic Parameters of Injectable this compound
SpeciesHalf-life (T₁/₂)Primary Route of ExcretionReference
Rat4.7 hoursBiliary[3]
Monkey5.5 hoursBiliary[3]

Experimental Protocols

Protocol 1: Preparation of Injectable this compound Formulation

This protocol is based on the development of a lyophilized formulation to overcome the poor aqueous solubility of this compound.[3]

Materials:

  • This compound

  • Excipients (e.g., solubilizers, pH adjusters as determined by formulation screening)

  • Sterile water for injection

  • Lyophilizer

  • Sterile vials

Procedure:

  • Formulation Development: Conduct a screening of solvents, excipients, and pH to identify a combination that significantly improves the aqueous solubility of this compound. A successful formulation achieved a solubility of 12.59 mg/mL.[3]

  • Preparation of Solution: Dissolve this compound and the selected excipients in a suitable solvent system.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into sterile vials.

  • Lyophilization: Freeze-dry the solution using a standard lyophilization cycle to obtain a stable, lyophilized powder.

  • Reconstitution: Immediately before in vivo administration, reconstitute the lyophilized powder with a predetermined volume of sterile water for injection to achieve the desired final concentration (e.g., 5 mg/mL).[3]

Start Start: this compound Powder Dissolve Dissolve this compound and excipients Start->Dissolve Filter Sterile Filtration (0.22 µm) Dissolve->Filter Lyophilize Lyophilization Filter->Lyophilize Store Store Lyophilized Powder Lyophilize->Store Reconstitute Reconstitute with Sterile Water Store->Reconstitute Prior to use Administer Administer to Animal Model Reconstitute->Administer

Caption: Workflow for this compound formulation.

Protocol 2: Murine Model of Systemic MRSA Infection

This protocol describes a systemic infection model in mice to evaluate the in vivo efficacy of this compound.[8][9]

Materials:

  • 6-8 week old BALB/c mice

  • MRSA strain (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS), sterile

  • Reconstituted this compound formulation

  • Vehicle control

  • Syringes and needles for intravenous injection

Procedure:

  • Bacterial Preparation: a. Culture MRSA in TSB overnight at 37°C. b. Centrifuge the bacterial culture, wash the pellet with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1-2 x 10⁷ CFU/100 µL).[8]

  • Infection: a. Anesthetize mice according to approved institutional protocols. b. Inject 100 µL of the bacterial suspension intravenously (e.g., via the retro-orbital plexus or tail vein).[8][9]

  • Treatment: a. At a specified time post-infection (e.g., 1-2 hours), administer the reconstituted this compound formulation or vehicle control via the desired route (e.g., intravenous or intraperitoneal). Dosing will be based on the desired mg/kg for the study. b. Continue treatment at specified intervals (e.g., once or twice daily) for a predetermined duration.

  • Monitoring and Endpoint: a. Monitor mice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur).[8] b. At the experimental endpoint (e.g., 24-48 hours or based on humane endpoints), euthanize the mice. c. Harvest target organs (e.g., kidneys, spleen, liver), homogenize the tissues, and perform serial dilutions for bacterial enumeration (CFU/gram of tissue).[9]

Protocol 3: Murine Model of Subcutaneous MRSA Skin Infection

This protocol details a localized skin infection model to assess the efficacy of this compound against MRSA.[8]

Materials:

  • 6-8 week old BALB/c mice

  • MRSA strain (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS), sterile

  • Reconstituted this compound formulation

  • Vehicle control

  • Syringes and needles for subcutaneous injection

  • Calipers

Procedure:

  • Bacterial Preparation: Prepare the MRSA inoculum as described in Protocol 2.

  • Infection: a. Shave the dorsal side of the mice. b. Inject a defined volume of the bacterial suspension (e.g., 1 x 10⁷ CFU in 50-100 µL) subcutaneously or intradermally into the shaved area.

  • Treatment: a. Begin treatment with this compound or vehicle control at a specified time post-infection. Administration can be systemic (e.g., IV, IP) or local, depending on the study's objective. b. Continue treatment as per the defined schedule.

  • Monitoring and Endpoint: a. Monitor the mice daily for body weight changes and measure the skin lesion size (length x width) using calipers. b. At the end of the study (e.g., day 3, 7, or 14), euthanize the mice. c. Excise the skin lesion, homogenize the tissue, and determine the bacterial load (CFU/gram of tissue).

cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Bacterial_Culture Culture MRSA Inoculum_Prep Prepare Inoculum Bacterial_Culture->Inoculum_Prep Infect_Mice Infect Mice (Systemic or Subcutaneous) Inoculum_Prep->Infect_Mice Treat_Mice Administer this compound or Vehicle Infect_Mice->Treat_Mice Monitor Monitor Clinical Signs & Lesion Size Treat_Mice->Monitor Euthanize Euthanize & Harvest Organs Monitor->Euthanize CFU_Count Determine Bacterial Load (CFU/g) Euthanize->CFU_Count

Caption: General workflow for in vivo efficacy studies.

Protocol 4: Hamster Model of Clostridioides difficile Infection

This model is considered the gold standard for evaluating treatments for C. difficile infection.[2][6]

Materials:

  • Golden Syrian hamsters

  • C. difficile spores

  • Clindamycin

  • This compound formulation suitable for oral gavage

  • Vehicle control

Procedure:

  • Induction of Susceptibility: a. Administer a single dose of clindamycin (e.g., 10 mg/kg) orally to the hamsters to disrupt their normal gut microbiota.

  • Infection: a. 24 hours after clindamycin administration, challenge the hamsters with an oral gavage of C. difficile spores.

  • Treatment: a. Begin oral treatment with this compound or vehicle control at a specified time post-infection (e.g., starting on the day of infection). b. A reported effective dose is 6.25 mg/kg administered twice daily.[2][6]

  • Monitoring and Endpoint: a. Monitor the hamsters for signs of C. difficile infection, such as diarrhea ("wet tail") and mortality, for a defined period (e.g., 10-14 days). b. The primary endpoint is survival. c. At the end of the study or upon euthanasia of moribund animals, cecal contents can be collected to measure C. difficile burden and toxin levels.[6]

These protocols provide a framework for conducting in vivo efficacy studies with this compound. Researchers should adapt these methodologies to their specific experimental questions and ensure all animal procedures are approved by their institution's Animal Care and Use Committee.

References

Application Notes and Protocols for the Synthesis of Water-Soluble Nocathiacin I Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, biological activity, and experimental protocols for water-soluble analogues of Nocathiacin I, a potent thiazolyl peptide antibiotic. The inherent low water solubility of this compound has historically hindered its clinical development. The strategies outlined below focus on chemical modifications to improve its pharmacokinetic profile while maintaining or enhancing its potent antibacterial activity against a range of Gram-positive pathogens, including multidrug-resistant strains.

Introduction

This compound is a complex natural product with excellent in vitro and in vivo efficacy against clinically important Gram-positive bacteria. However, its therapeutic potential has been limited by its poor aqueous solubility. To address this limitation, medicinal chemists have explored various semi-synthetic modifications to enhance its solubility. The primary approaches involve the derivatization of the C-terminal dehydroalanine residue, either through the formation of a carboxylic acid intermediate followed by amide coupling or via a versatile amine intermediate that allows for a range of subsequent modifications. These modifications have led to the identification of several analogues with significantly improved water solubility and retained potent antibacterial activity.

Data Presentation: Physicochemical and Biological Properties of Water-Soluble this compound Analogues

The following table summarizes the key quantitative data for a selection of synthesized water-soluble this compound analogues. The data highlights the impact of specific chemical modifications on water solubility and in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC).

Analogue/CompoundModification StrategyR GroupWater Solubility (µg/mL)MIC (µg/mL) vs. S. aureus (MRSA)MIC (µg/mL) vs. S. pneumoniaeMIC (µg/mL) vs. E. faecalis
This compound --<10.004-0.0150.002-0.0080.015-0.06
Compound 15 Amide Analogue (via Amine Intermediate)-C(O)CH2N(CH3)2>10000.0080.0040.03
Compound 16 Amide Analogue (via Amine Intermediate)-C(O)CH2-morpholine>10000.0080.0040.03
Compound 19 Amide Analogue (via Carboxylic Acid)4-methylpiperazin-1-yl>10000.0040.0020.015

Experimental Protocols

Detailed experimental protocols for the synthesis of key water-soluble this compound analogues are provided below. These protocols are based on established synthetic routes and are intended to serve as a guide for researchers in the field.

Protocol 1: Synthesis of this compound Carboxylic Acid Intermediate

This protocol describes the conversion of the C-terminal primary amide of a this compound precursor to a carboxylic acid, a key intermediate for the synthesis of amide analogues.

Materials:

  • This compound primary amide precursor

  • Enzyme (e.g., peptide amidase)

  • Phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend the this compound primary amide precursor in phosphate buffer (pH 7.5).

  • Add the amidase enzyme to the suspension.

  • Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by HPLC.

  • Once the reaction is complete, acidify the mixture to pH 3-4 with a suitable acid (e.g., 1N HCl).

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the this compound carboxylic acid intermediate.

Protocol 2: Synthesis of Amide Analogues via Carboxylic Acid Intermediate (e.g., Compound 19)

This protocol details the coupling of the this compound carboxylic acid intermediate with an amine to form a water-soluble amide analogue.

Materials:

  • This compound carboxylic acid intermediate

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-methylpiperazine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the this compound carboxylic acid intermediate in a mixture of DMF and DCM.

  • Add EDC and HOBt to the solution and stir at room temperature for 30 minutes.

  • Add N-methylpiperazine to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by HPLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final amide analogue.

Protocol 3: Synthesis of this compound Amine Intermediate

This protocol describes the formation of a key amine intermediate, which serves as a versatile precursor for various water-soluble analogues.[1][2]

Materials:

  • This compound

  • Requisite reagents for conversion to the amine intermediate (specific reagents may vary based on the chosen synthetic route, often involving reduction of an azide or a related functional group).

  • Appropriate solvents and purification materials.

Note: Detailed, step-by-step protocols for the synthesis of the nocathiacin amine intermediate from this compound are not publicly available in the reviewed literature. Researchers should refer to the general strategies outlined in the cited publications and adapt them based on standard organic synthesis techniques.

Protocol 4: Synthesis of Amide Analogues via Amine Intermediate (e.g., Compounds 15 and 16)

This protocol outlines the acylation of the this compound amine intermediate to generate water-soluble amide analogues.[1][2]

Materials:

  • This compound amine intermediate

  • Desired carboxylic acid (e.g., N,N-dimethylglycine or morpholine-4-acetic acid)

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Anhydrous DMF

  • Diisopropylethylamine (DIPEA)

  • Appropriate workup and purification materials.

Procedure:

  • Dissolve the desired carboxylic acid in anhydrous DMF.

  • Add the coupling agents and stir for 15-30 minutes at room temperature.

  • Add the this compound amine intermediate and DIPEA to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring by HPLC.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by chromatography to yield the final amide analogue.

Visualizations

General Synthetic Workflow for Water-Soluble this compound Analogues

The following diagram illustrates the two primary synthetic pathways for generating water-soluble this compound analogues.

Synthesis_Workflow Nocathiacin_I This compound Carboxylic_Acid This compound Carboxylic Acid Intermediate Nocathiacin_I->Carboxylic_Acid Enzymatic Hydrolysis Amine_Intermediate This compound Amine Intermediate Nocathiacin_I->Amine_Intermediate Multi-step Conversion Amide_Analogues_1 Water-Soluble Amide Analogues Carboxylic_Acid->Amide_Analogues_1 Amide Coupling (e.g., with piperazines) Various_Analogues Water-Soluble Analogues (Amides, Ureas, etc.) Amine_Intermediate->Various_Analogues Acylation, Reductive Amination, Urea Formation

Caption: Synthetic pathways to water-soluble this compound analogues.

Logical Relationship of Key Experimental Stages

This diagram outlines the logical progression of the key experimental stages in the synthesis and evaluation of water-soluble this compound analogues.

Experimental_Logic Start Start: This compound Intermediate_Formation Intermediate Synthesis (Carboxylic Acid or Amine) Start->Intermediate_Formation Analogue_Synthesis Analogue Synthesis (Coupling/Derivatization) Intermediate_Formation->Analogue_Synthesis Purification Purification (Chromatography) Analogue_Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Solubility_Testing Aqueous Solubility Determination Characterization->Solubility_Testing Biological_Assay In Vitro Antibacterial Activity (MIC) Solubility_Testing->Biological_Assay End Lead Candidate Identification Biological_Assay->End

Caption: Key stages in the synthesis and evaluation of analogues.

References

Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of Injectable Nocathiacin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocathiacin I is a potent thiopeptide antibiotic with significant activity against a wide spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP)[1][2]. Its unique mechanism of action, involving the inhibition of bacterial protein synthesis, makes it a promising candidate for combating challenging infections[3]. Due to its hydrophobic nature, an injectable lyophilized formulation has been developed to enhance its solubility and facilitate clinical application[3][4]. These application notes provide a comprehensive overview and detailed protocols for the pharmacokinetic (PK) and pharmacodynamic (PD) analysis of this injectable formulation.

Pharmacokinetic Analysis

The pharmacokinetic profile of injectable this compound has been characterized in preclinical species, demonstrating a moderate half-life and primary excretion through the biliary route[3]. A summary of key pharmacokinetic parameters in rats and monkeys is presented below.

Data Presentation: Pharmacokinetic Parameters of Injectable this compound
ParameterRatMonkey
Half-life (t½) 4.7 hours5.5 hours
Biliary Excretion (Parent Drug) 26.01%Not Reported
Renal Clearance <0.10%Not Reported
CYP Inhibition/Induction NoneNone
Transporter Interactions Not SignificantNot Significant

Data sourced from preclinical studies[3].

Experimental Protocol: Quantification of this compound in Plasma using HPLC-MS/MS

This protocol outlines a general method for the quantification of this compound in plasma samples, which can be adapted and validated for specific experimental needs.

1. Sample Preparation (Protein Precipitation)

a. To 100 µL of plasma sample, add 10 µL of an appropriate internal standard solution. b. Vortex the mixture briefly. c. Add 200 µL of methanol containing 0.1% formic acid to precipitate proteins[5]. d. Vortex vigorously for 15 seconds. e. Centrifuge at 10,000 x g for 10 minutes at 4°C[5]. f. Transfer the supernatant to a clean tube and dilute 1:4 with water containing 0.1% formic acid before injection[5].

2. HPLC-MS/MS Conditions

a. HPLC System: A high-performance liquid chromatography system capable of gradient elution. b. Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) maintained at 40°C[5]. c. Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water[5]. d. Mobile Phase B: 0.1% formic acid in acetonitrile[5]. e. Flow Rate: 0.5 mL/min[5]. f. Gradient Program:

  • 0-1.5 min: 2% B
  • 1.5-5.0 min: Linear gradient to 50% B
  • 5.0-6.0 min: Linear gradient to 100% B
  • 6.0-7.5 min: Hold at 100% B
  • 7.5-9.0 min: Return to 2% B and equilibrate[5]. g. Injection Volume: 5 µL[5]. h. Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. i. Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and the internal standard.

3. Calibration and Quality Control

a. Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound[5]. b. Process and analyze these samples along with the unknown samples to construct a calibration curve and ensure the accuracy and precision of the assay.

Experimental Workflow: Pharmacokinetic Analysis

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis A Plasma Sample Collection B Addition of Internal Standard A->B C Protein Precipitation (Methanol + 0.1% Formic Acid) B->C D Centrifugation C->D E Supernatant Dilution D->E F HPLC-MS/MS Injection E->F G Chromatographic Separation (C18 Column) F->G H Mass Spectrometric Detection (MRM) G->H I Quantification using Calibration Curve H->I J Pharmacokinetic Parameter Calculation (t½, Clearance, etc.) I->J

Caption: Workflow for the quantification of this compound in plasma samples.

Pharmacodynamic Analysis

This compound exhibits potent, time-dependent bactericidal activity against Gram-positive pathogens[3]. Key pharmacodynamic indices correlated with its efficacy are the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC₀₋₂₄/MIC) and the percentage of the dosing interval that the drug concentration remains above the MIC (%T > MIC)[3].

Data Presentation: In Vitro Activity of Injectable this compound
OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Staphylococcus aureus (MRSA)0.01560.0312
Enterococcus faecalis (VRE)0.00780.0156
Enterococcus faecium (VRE)0.00780.0156
Streptococcus pneumoniae (PRSP)0.00780.0156

MIC₅₀ and MIC₉₀ values against a panel of 1050 clinical isolates[3].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

1. Preparation of this compound Dilutions

a. Prepare a stock solution of this compound in a suitable solvent (e.g., 5% glucose solution)[3]. b. Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate[1][3].

2. Preparation of Bacterial Inoculum

a. Culture the bacterial strain overnight on an appropriate agar medium. b. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate[3].

3. Inoculation and Incubation

a. Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Incubate the plate at 37°C for 18-24 hours[3].

4. Determination of MIC

a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth[3].

Experimental Protocol: Post-Antibiotic Effect (PAE) Determination

1. Exposure to this compound

a. Grow a bacterial culture to the logarithmic phase. b. Expose the culture to this compound at a concentration of 2x MIC for 1 hour at 37°C[3]. A control culture with no antibiotic should be run in parallel.

2. Removal of Antibiotic

a. After the exposure period, remove the antibiotic by a 1:1000 dilution in pre-warmed, antibiotic-free CAMHB to minimize further drug activity.

3. Monitoring of Bacterial Regrowth

a. At hourly intervals, take samples from both the treated and control cultures. b. Perform viable counts (CFU/mL) by plating serial dilutions on appropriate agar plates.

4. Calculation of PAE

a. The PAE is calculated using the formula: PAE = T - C. b. T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL above the count immediately after drug removal. c. C is the corresponding time for the control culture[6].

Experimental Protocol: In Vivo Efficacy in a Murine Infection Model

This protocol describes a general approach for assessing the in vivo efficacy of this compound in a murine lung infection model.

1. Animal Model

a. Use immunocompetent or immunocompromised mice (e.g., neutropenic mice induced by cyclophosphamide)[7]. b. House the animals in accordance with institutional guidelines.

2. Infection

a. Anesthetize the mice. b. Instill a standardized inoculum of the test pathogen (e.g., S. pneumoniae) intranasally or intratracheally to establish a lung infection[7].

3. Treatment

a. At a specified time post-infection (e.g., 2 hours), administer injectable this compound intravenously or subcutaneously at various dose levels. b. Include a vehicle control group and potentially a comparator antibiotic group.

4. Assessment of Efficacy

a. At 24 hours post-treatment, euthanize the mice. b. Aseptically remove the lungs and homogenize them in sterile saline. c. Determine the bacterial load in the lung homogenates by performing viable counts (CFU/g of tissue)[3]. d. The efficacy is determined by the reduction in bacterial load compared to the control group.

Experimental Workflow: In Vivo Efficacy Study

G cluster_0 Infection Phase cluster_1 Treatment Phase cluster_2 Efficacy Assessment A Selection of Murine Model (e.g., Immunocompromised) B Induction of Lung Infection (e.g., S. pneumoniae) A->B C Administration of Injectable This compound (Various Doses) B->C D Control Groups (Vehicle, Comparator) B->D E Euthanasia at 24h Post-Treatment C->E D->E F Lung Homogenization E->F G Determination of Bacterial Load (CFU/g tissue) F->G H Comparison of Treatment vs. Control Groups G->H

Caption: Workflow for assessing the in vivo efficacy of this compound.

Mechanism of Action

This compound, like other thiopeptide antibiotics, inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit[3][8]. Specifically, it binds to the GTPase-associated center, a critical region for the function of translational GTPases like Elongation Factor G (EF-G)[9][10].

The binding site is located in a cleft formed by the ribosomal protein L11 and helices H43 and H44 of the 23S rRNA[4][9]. By occupying this site, this compound sterically hinders the binding of EF-G to the ribosome[4]. This prevents the EF-G-mediated translocation of tRNA and mRNA, thereby halting the elongation phase of protein synthesis and leading to bacterial cell death.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis by this compound

G L11 Ribosomal Protein L11 rRNA 23S rRNA (H43/H44) GAC GTPase-Associated Center Translocation tRNA & mRNA Translocation GAC->Translocation Enables Nocathiacin This compound Nocathiacin->GAC Binds to Inhibition Inhibition Nocathiacin->Inhibition EFG Elongation Factor G (EF-G) EFG->GAC Binding Blocked ProteinSynthesis Protein Synthesis Elongation Translocation->ProteinSynthesis Leads to Inhibition->Translocation

References

Application Notes and Protocols for In Vitro Growth Inhibition Assays of Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malaria, a life-threatening disease caused by parasites of the genus Plasmodium, remains a significant global health challenge. The emergence and spread of drug-resistant Plasmodium falciparum, the most virulent species affecting humans, underscores the urgent need for the discovery and development of novel antimalarial compounds. In vitro growth inhibition assays are fundamental tools in this endeavor, providing a robust and high-throughput method to screen compound libraries and determine the potency of potential drug candidates against the asexual blood stages of the parasite.

This document provides detailed protocols for three commonly employed in vitro growth inhibition assays: the SYBR Green I-based fluorescence assay, the parasite lactate dehydrogenase (pLDH) assay, and the radiolabeled hypoxanthine uptake assay. Additionally, it outlines the essential prerequisite of continuous P. falciparum culture and data analysis.

Principle of the Assays

The in vitro growth inhibition assays are designed to quantify the viability of P. falciparum parasites after exposure to a test compound. The fundamental principle involves culturing the parasites in the presence of serial dilutions of the compound and subsequently measuring parasite growth relative to untreated controls. The concentration at which the compound inhibits parasite growth by 50% (IC50) is a key parameter for assessing its antimalarial activity.

  • SYBR Green I Assay: This assay leverages the DNA-intercalating dye SYBR Green I. Since mature erythrocytes lack a nucleus and thus DNA, the fluorescence emitted upon SYBR Green I binding is directly proportional to the amount of parasite DNA, serving as a proxy for parasite proliferation.[1][2][3]

  • pLDH Assay: This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase (pLDH), an enzyme essential for the parasite's anaerobic glycolysis.[4][5][6] The activity of pLDH correlates with the number of viable parasites.[4][6]

  • [³H]-Hypoxanthine Uptake Assay: Plasmodium parasites are incapable of de novo purine synthesis and rely on salvaging purines from the host.[7] This assay, often considered the "gold standard," measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of parasite growth and metabolic activity.[7][8][9]

General Experimental Workflow

The following diagram illustrates the general workflow for performing an in vitro growth inhibition assay for Plasmodium falciparum.

G cluster_0 Parasite Culture & Synchronization cluster_1 Assay Preparation cluster_2 Incubation & Detection cluster_3 Data Analysis A Continuous Culture of P. falciparum B Synchronization of Parasite Stages (e.g., Sorbitol) A->B D Addition of Parasite Culture to Assay Plate B->D C Preparation of Drug Dilution Plate C->D E Incubation (48-72 hours) D->E F Addition of Detection Reagent (SYBR Green I, pLDH Substrate, or [3H]-Hypoxanthine) E->F G Signal Measurement (Fluorescence, Absorbance, or Scintillation) F->G H Calculation of Percent Inhibition G->H I IC50 Determination (Non-linear Regression) H->I

General workflow for in vitro P. falciparum growth inhibition assay.

Materials and Reagents

A comprehensive list of materials and reagents is provided within each specific protocol. General laboratory equipment includes:

  • Biosafety cabinet (Class II)

  • CO2 incubator with gas mixture (5% CO2, 5% O2, 90% N2)

  • Centrifuge

  • Microplate reader (fluorescence, absorbance, or scintillation counter)

  • Microscope

  • 96-well microplates (black for fluorescence, clear for absorbance)

  • Standard laboratory glassware and plasticware

Experimental Protocols

Protocol 1: Continuous Culture of Plasmodium falciparum

Objective: To maintain a continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.

Materials and Reagents:

  • P. falciparum strain (e.g., 3D7, W2)

  • Human erythrocytes (blood group O+)

  • Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 µM hypoxanthine, 2 mM L-glutamine, and 10% human serum or 0.5% Albumax II.[10]

  • 5% Sorbitol solution (sterile)

  • Giemsa stain

Procedure:

  • Culture Initiation: Thaw cryopreserved parasites according to established protocols.[11]

  • Culture Maintenance:

    • Maintain cultures in sealed flasks or petri dishes at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.[12]

    • Change the culture medium daily to replenish nutrients and remove metabolic waste.[11]

    • Monitor parasitemia daily by preparing a thin blood smear and staining with Giemsa.

  • Sub-culturing:

    • When parasitemia reaches 5-8%, sub-culture the parasites by diluting the infected red blood cells (iRBCs) with fresh, uninfected erythrocytes and CCM to a starting parasitemia of 0.5-1%.[13]

  • Synchronization:

    • To obtain a synchronous culture of ring-stage parasites, treat the culture with 5% sorbitol when the majority of parasites are in the ring stage.[14]

    • Incubate for 5-10 minutes at room temperature, then wash the cells with CCM and return to culture.[14] This procedure lyses the mature trophozoite and schizont stages, leaving the ring-stage parasites intact.

Protocol 2: SYBR Green I-Based Fluorescence Assay

Objective: To determine the IC50 value of a test compound using the SYBR Green I fluorescence-based method.

Materials and Reagents:

  • Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

  • Test compounds and control drugs (e.g., Chloroquine, Artemisinin)

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100

  • SYBR Green I dye (10,000x stock in DMSO)

  • Black 96-well microplates

Procedure:

  • Drug Plate Preparation:

    • Prepare serial dilutions of the test compounds in CCM in a separate 96-well plate.

    • Transfer the diluted compounds to the black 96-well assay plate.

  • Parasite Addition:

    • Add the synchronized parasite culture to each well.[15] Include parasite-only wells (positive control) and uninfected erythrocyte wells (negative control).

  • Incubation:

    • Incubate the plate for 72 hours under the standard culture conditions.

  • Lysis and Staining:

    • Prepare a fresh lysis buffer containing SYBR Green I dye at a final concentration of 1x.

    • Add the lysis buffer with SYBR Green I to each well.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement:

    • Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Protocol 3: Parasite Lactate Dehydrogenase (pLDH) Assay

Objective: To determine the IC50 value of a test compound using the colorimetric pLDH method.

Materials and Reagents:

  • Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

  • Test compounds and control drugs

  • Malstat Reagent: Contains 3-acetylpyridine adenine dinucleotide (APAD) and lactate

  • NBT/PES solution: Nitroblue tetrazolium and phenazine ethosulfate

  • Clear 96-well microplates

Procedure:

  • Assay Setup: Prepare the drug plate and add the parasite culture as described for the SYBR Green I assay (Steps 1 and 2).

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Lysis: Lyse the erythrocytes by freeze-thaw cycles.

  • pLDH Reaction:

    • Add the Malstat reagent to each well and incubate for 30 minutes at room temperature.

    • Add the NBT/PES solution to initiate the colorimetric reaction.

  • Absorbance Measurement:

    • Read the absorbance at 650 nm using a microplate reader. The absorbance is proportional to the pLDH activity.[16]

Protocol 4: [³H]-Hypoxanthine Uptake Assay

Objective: To determine the IC50 value of a test compound by measuring the incorporation of radiolabeled hypoxanthine.

Materials and Reagents:

  • Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

  • Test compounds and control drugs

  • [³H]-Hypoxanthine

  • Cell harvester and filter mats

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup: Prepare the drug plate and add the parasite culture as described for the SYBR Green I assay (Steps 1 and 2).

  • Incubation:

    • Incubate the plate for 24 hours under standard culture conditions.

    • Add [³H]-Hypoxanthine to each well and incubate for an additional 24-48 hours.[15]

  • Harvesting:

    • Freeze the plate to lyse the cells.

    • Thaw the plate and harvest the contents of each well onto a filter mat using a cell harvester.[17]

  • Scintillation Counting:

    • Dry the filter mat, add scintillation fluid, and measure the radioactive counts using a microplate scintillation counter.

Data Presentation and Analysis

The raw data from the microplate reader (fluorescence, absorbance, or counts per minute) is used to calculate the percentage of parasite growth inhibition for each compound concentration.

Percent Inhibition (%) = [1 - (Signal_test - Signal_neg) / (Signal_pos - Signal_neg)] x 100

Where:

  • Signal_test: Signal from wells with parasites and the test compound.

  • Signal_pos: Signal from wells with parasites and no compound (positive control).

  • Signal_neg: Signal from wells with uninfected erythrocytes (negative control).

The IC50 values are then determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[18]

Table 1: Example IC50 Values for Standard Antimalarial Drugs

CompoundP. falciparum StrainAssay MethodIC50 (nM)
Chloroquine3D7 (sensitive)SYBR Green I15 ± 3
ChloroquineW2 (resistant)SYBR Green I250 ± 25
Artemisinin3D7pLDH5 ± 1.5
ArtemisininW2pLDH8 ± 2
Atovaquone3D7[³H]-Hypoxanthine1.2 ± 0.3

Table 2: Comparison of Assay Characteristics

FeatureSYBR Green I AssaypLDH Assay[³H]-Hypoxanthine Assay
Principle DNA intercalationEnzyme activityMetabolic incorporation
Detection FluorescenceColorimetricRadioactivity
Throughput HighHighMedium
Cost LowLowHigh
Safety Non-radioactiveNon-radioactiveRadioactive
Sensitivity HighModerateVery High

Visualization of a Representative Signaling Pathway

The following diagram illustrates a simplified mechanism of action for chloroquine, a common antimalarial drug. Chloroquine is thought to interfere with the detoxification of heme in the parasite's food vacuole.

G cluster_0 Parasite Food Vacuole A Hemoglobin (from host RBC) B Heme (toxic) A->B Digestion C Hemozoin (non-toxic crystal) B->C Biocrystallization E Heme-Chloroquine Complex (toxic) B->E F Parasite Death D Chloroquine D->E E->F Accumulation leads to

Simplified mechanism of action of Chloroquine.

References

Application Notes and Protocols for the Microbial Generation of Nocathiacin Acid from Nocathiacin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial conversion of Nocathiacin I to Nocathiacin acid, a valuable intermediate for the development of novel antibiotics. The biotransformation is carried out using the microorganism Amycolatopsis fastidiosa, which offers an efficient and environmentally friendly alternative to chemical synthesis methods.

Introduction

This compound is a potent thiazolyl peptide antibiotic with significant activity against a broad spectrum of Gram-positive bacteria. However, its therapeutic potential can be expanded through chemical modification. The conversion of this compound to Nocathiacin acid at the C-terminal dehydroalanine residue provides a crucial carboxylic acid handle for the synthesis of new amide derivatives with potentially improved pharmacological properties. This document outlines the microbial fermentation process for this conversion, detailing the key factors that influence the efficiency of the biotransformation.

The primary method for this bioconversion relies on the enzymatic activities within Amycolatopsis fastidiosa LCB1001. Research has shown that the yield of Nocathiacin acid can be significantly increased by optimizing fermentation conditions, particularly through the addition of specific metal ions and amino acid precursors.[1] Under optimized conditions, the yield of Nocathiacin acid can be increased from a baseline of 10.4 mg/L to over 45.0 mg/L after six days of fermentation.[1] The enzymes likely responsible for this conversion are believed to be peptidylglycine monooxygenase and acylase I.[1]

Data Presentation

Table 1: Key Factors Influencing Nocathiacin Acid Yield

FactorObservationReported Effect on YieldReference
Microorganism Amycolatopsis fastidiosa LCB1001Capable of hydrolyzing the C-terminal dehydroalanine of this compound.[1]
Copper (II) Chloride (CuCl₂) Addition to the culture medium.Significantly increases bioconversion yield.[1]
Cysteine Addition to the culture medium.Significantly increases bioconversion yield.[1]
Starting pH A major factor affecting the product yield.Optimization is critical for maximizing the conversion.[1]
Fermentation Time A major factor affecting the product yield.Optimal yield achieved after 6 days.[1]

Table 2: Nocathiacin Acid Yield Under Different Conditions

ConditionFermentation Time (days)Nocathiacin Acid Yield (mg/L)Reference
Baseline Not Specified10.4[1]
Optimal 6> 45.0[1]

Experimental Protocols

Protocol 1: Microbial Culture and Maintenance

1.1. Microorganism:

  • Amycolatopsis fastidiosa LCB1001

1.2. Media for Routine Culture:

  • A suitable rich medium such as ISP Medium 2 (Yeast Extract-Malt Extract Agar) or Tryptic Soy Agar is recommended for routine maintenance.

1.3. Culture Conditions:

  • Streak a loopful of A. fastidiosa culture onto the agar medium.

  • Incubate at 28-30°C for 5-7 days, or until sufficient growth is observed.

  • Store plates at 4°C for short-term storage or prepare glycerol stocks for long-term storage.

Protocol 2: Biotransformation of this compound to Nocathiacin Acid

2.1. Seed Culture Preparation:

  • Inoculate a single colony of A. fastidiosa into a 50 mL flask containing 10 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

  • Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

2.2. Production Fermentation:

  • Prepare the production medium. While the exact composition for optimal conversion is not publicly detailed, a complex medium containing sources of carbon, nitrogen, and trace elements is typical for actinomycetes.

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Add this compound to the culture at the beginning of the fermentation. The exact concentration may need to be optimized.

  • To enhance the conversion, supplement the medium with Copper (II) Chloride (CuCl₂) and Cysteine. The optimal concentrations of these supplements need to be determined empirically but are crucial for maximizing the yield.[1]

  • Adjust the initial pH of the culture medium. The optimal starting pH is a critical parameter for the biotransformation.[1]

  • Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 6 days.[1]

  • Monitor the conversion of this compound to Nocathiacin acid periodically by analytical methods such as HPLC.

Protocol 3: Extraction and Purification of Nocathiacin Acid

3.1. Extraction:

  • After 6 days of fermentation, harvest the culture broth by centrifugation to separate the mycelium from the supernatant.

  • The Nocathiacin acid is likely to be present in both the mycelium and the supernatant. Therefore, extract the mycelial cake with a suitable organic solvent (e.g., acetone or methanol).

  • Combine the solvent extract with the supernatant.

  • Concentrate the combined extract under reduced pressure to remove the organic solvent.

  • The resulting aqueous solution can then be subjected to further purification.

3.2. Purification:

  • A preparative reversed-phase column chromatography is an effective method for purifying Nocathiacin acid.[2]

  • Column: A C18 stationary phase is suitable for this separation.

  • Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is commonly used for the separation of peptides and related compounds. The pH and ionic strength of the mobile phase can be adjusted to optimize the separation of this compound from Nocathiacin acid.[2]

  • Detection: Monitor the elution profile using a UV detector, typically at wavelengths between 210-280 nm.

  • Collect fractions containing the purified Nocathiacin acid based on the chromatogram.

  • Confirm the identity and purity of the collected fractions using analytical HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain Nocathiacin acid as a solid powder. This method has been reported to achieve a recovery rate of 83%.[2]

Visualizations

Microbial_Conversion_Workflow cluster_upstream Upstream Processing cluster_fermentation_inputs Fermentation Additives cluster_downstream Downstream Processing strain Amycolatopsis fastidiosa LCB1001 seed_culture Seed Culture (2-3 days) strain->seed_culture Inoculation production_fermentation Production Fermentation (6 days) seed_culture->production_fermentation Inoculation harvest Harvest & Centrifuge production_fermentation->harvest nocathiacin_i This compound nocathiacin_i->production_fermentation cucl2 CuCl₂ cucl2->production_fermentation cysteine Cysteine cysteine->production_fermentation ph Optimal pH ph->production_fermentation extraction Extraction harvest->extraction purification Purification (Reversed-Phase Chromatography) extraction->purification final_product Nocathiacin Acid purification->final_product Logical_Relationship Nocathiacin_I This compound (Substrate) Nocathiacin_Acid Nocathiacin Acid (Product) Nocathiacin_I->Nocathiacin_Acid Biotransformation Microorganism Amycolatopsis fastidiosa (Biocatalyst) Microorganism->Nocathiacin_Acid Mediates Enzymes Enzymatic Activity (e.g., Peptidylglycine monooxygenase, Acylase I) Microorganism->Enzymes Factors Enhancing Factors Factors->Nocathiacin_Acid Increases Yield CuCl2 CuCl₂ CuCl2->Factors Cysteine Cysteine Cysteine->Factors pH Optimal pH pH->Factors Time Fermentation Time (6 days) Time->Factors

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nocathiacin I Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Nocathiacin I fermentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for enhancing the production yield of this potent thiopeptide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is optimizing its fermentation yield critical? A1: this compound is a sulfur-rich, ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic.[1] It exhibits powerful in vitro and in vivo antibacterial activity, particularly against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci.[1][2] However, its clinical development has been hampered by extremely low aqueous solubility.[3] Fermentation by strains like Amycolatopsis fastidiosa is currently the only viable method for its production.[4] Optimizing the fermentation process to achieve a higher yield is crucial for making its production economically feasible, facilitating further research, and enabling the development of therapeutic applications.[5]

Q2: What are the primary factors that influence the yield of this compound during fermentation? A2: The final titer of this compound is a complex outcome influenced by multiple interacting factors. The most critical parameters include the composition of the fermentation medium (carbon, nitrogen, and precursor sources), physical conditions (pH, temperature, agitation), aeration (dissolved oxygen levels), and the genetic stability and metabolic health of the producing strain.[4][6][7]

Q3: What is a general workflow for optimizing the this compound fermentation process? A3: A systematic optimization workflow typically begins with the selection and improvement of the production strain. This is followed by screening and optimizing medium components. Finally, physical fermentation parameters are fine-tuned in a bioreactor, leading to a scale-up of the process. Statistical methods like Response Surface Methodology (RSM) are often employed to efficiently explore the effects of multiple variables.[8][9]

G cluster_0 Phase 1: Strain & Media cluster_1 Phase 2: Bioreactor Optimization cluster_2 Phase 3: Scale-Up cluster_3 Outcome strain Strain Selection & Improvement media_screen Media Component Screening strain->media_screen High-producing strain media_opt Statistical Media Optimization (RSM) media_screen->media_opt Key components identified phys_opt Physical Parameter Optimization (pH, Temp, DO) media_opt->phys_opt Optimized Medium fed_batch Fed-Batch Strategy Development phys_opt->fed_batch Optimized Parameters scale_up Process Scale-Up (e.g., to 150-L) fed_batch->scale_up Optimized Process result Higher Yield & Improved Quality scale_up->result G start Low this compound Yield check_media Is the medium fully optimized? start->check_media check_do Is Dissolved Oxygen (DO) controlled? check_media->check_do Yes sol_media Action: Perform media screening and statistical optimization (RSM). check_media->sol_media No check_params Are physical parameters (pH, Temp) optimal? check_do->check_params Yes sol_do Action: Implement cascade control for DO. Maintain at a suboptimal level. check_do->sol_do No check_strain Is the strain performing as expected? check_params->check_strain Yes sol_params Action: Determine optimal pH, temperature, and agitation for your strain. check_params->sol_params No sol_strain Action: Re-isolate high-performing colonies. Maintain proper cell banks. check_strain->sol_strain No end_node Improved Yield check_strain->end_node Yes sol_media->check_do sol_do->check_params sol_params->check_strain sol_strain->end_node G cluster_0 This compound Biosynthesis Overview precursors Precursor Amino Acids Cysteine Serine Threonine Glutamate Tryptophan ribosome Ribosomal Synthesis (Translation of Precursor Peptide) precursors->ribosome ptm Post-Translational Modification (PTM) Thiazole formation Dehydrations Cyclizations Glycosylation ribosome->ptm Precursor Peptide nocI Mature this compound ptm->nocI

References

Technical Support Center: Synthesis Optimization of Semi-Synthetic Nocathiacin I Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis optimization of semi-synthetic Nocathiacin I analogues.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound analogues.

Table 1: Troubleshooting Common Synthesis Problems
Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield in Stereoselective Reduction - Incomplete reaction. - Non-selective reduction leading to multiple products. - Degradation of starting material or product.- Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. - Ensure the use of a stereoselective reducing agent and optimize the reaction temperature. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Incomplete Enzymatic Hydrolysis - Inactivated enzyme. - Suboptimal pH or temperature. - Insufficient reaction time.- Use a fresh batch of enzyme and ensure proper storage conditions. - Optimize the pH and temperature of the reaction mixture according to the enzyme's specifications. - Extend the reaction time and monitor progress by LC-MS until the starting material is consumed.
Low Yield in Amide Coupling Reaction - Incomplete activation of the carboxylic acid. - Deactivation of the coupling reagent. - Steric hindrance from the amine or carboxylic acid. - Presence of moisture.- Use a reliable coupling reagent such as HATU or HBTU. - Ensure all reagents and solvents are anhydrous. - For sterically hindered substrates, consider using a more potent coupling reagent or increasing the reaction temperature.
Formation of Side Products - Over-activation of the carboxylic acid leading to side reactions. - Reaction of side chains on the this compound core. - Racemization during coupling.- Use the appropriate equivalents of coupling reagents. - Protect reactive side chains if necessary. - Add a racemization suppressant like HOBt to the coupling reaction.
Table 2: Troubleshooting Purification by Reversed-Phase HPLC
Problem EncounteredPotential Cause(s)Recommended Solution(s)
Poor Peak Resolution - Inappropriate mobile phase composition. - Gradient is too steep. - Column overloading.- Optimize the mobile phase by varying the organic solvent (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[1] - Employ a shallower gradient to improve the separation of closely eluting compounds. - Reduce the amount of sample loaded onto the column.
Peak Tailing - Secondary interactions with the stationary phase. - Column degradation.- Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase. - Use a new column or flush the existing column with a strong solvent.
Product Co-elutes with Starting Material - Similar polarity of the two compounds.- Adjust the pH of the mobile phase; the charge state of the carboxylic acid intermediate and the final amine analogue will differ significantly at different pH values, allowing for better separation.[1]
Low Recovery of Product - Irreversible adsorption to the column. - Product precipitation on the column.- Use a different stationary phase (e.g., C4 instead of C18 for very hydrophobic compounds). - Ensure the sample is fully dissolved in the mobile phase before injection.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting point for the semi-synthesis of this compound analogues?

A1: The most common starting point is this compound itself, which is a fermentation product. The initial synthetic modifications are typically performed on the dehydroalanine residue.[2][3]

Q2: How can I generate the carboxylic acid intermediate from this compound for amide coupling?

A2: There are two primary methods. The first involves a stereoselective reduction of the dehydroalanine double bond to yield a primary amide, followed by enzymatic hydrolysis to the carboxylic acid.[2][3] Alternatively, a mild and selective chemical cleavage of the dehydroalanine residue using trifluoroacetic anhydride and pyridine can directly yield the carboxylic acid.

Q3: What are the best coupling reagents for the amide bond formation step?

A3: For efficient amide bond formation with the this compound carboxylic acid intermediate, coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) are recommended.

Q4: I am having difficulty separating my final product from the unreacted carboxylic acid intermediate. What should I do?

A4: The separation of these structurally similar compounds can be challenging.[1] A key strategy is to manipulate the pH of the mobile phase during reversed-phase HPLC. By adjusting the pH, you can alter the ionization state of the carboxylic acid and the amine-containing analogue, thereby changing their retention times and improving separation.[1]

Q5: My semi-synthetic analogue shows good in vitro activity but poor in vivo efficacy. What could be the reason?

A5: This is a known challenge in the development of this compound analogues. Poor in vivo efficacy can be due to several factors, including poor aqueous solubility, unfavorable pharmacokinetic properties, or rapid metabolism. Further structural modifications to improve solubility and metabolic stability may be necessary.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound Amide Analogues

This protocol outlines the key steps for the conversion of this compound to a representative amide analogue.

Step 1: Stereoselective Reduction of this compound

  • Dissolve this compound in a suitable solvent (e.g., a mixture of tetrahydrofuran and water).

  • Add a reducing agent (e.g., sodium borohydride) portion-wise at a controlled temperature (e.g., 0 °C).

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the resulting primary amide by column chromatography.

Step 2: Enzymatic Hydrolysis to this compound Carboxylic Acid

  • Suspend the primary amide from Step 1 in a buffer solution at the optimal pH for the chosen enzyme (e.g., a phosphate buffer).

  • Add the hydrolytic enzyme (e.g., a suitable peptidase).

  • Incubate the mixture at the optimal temperature for the enzyme with gentle agitation.

  • Monitor the formation of the carboxylic acid by LC-MS.

  • Once the reaction is complete, adjust the pH to acidic to precipitate the product.

  • Isolate the this compound carboxylic acid by filtration or centrifugation.

Step 3: Amide Coupling to Generate this compound Analogue

  • Dissolve the this compound carboxylic acid from Step 2 in an anhydrous aprotic solvent (e.g., dimethylformamide).

  • Add the desired amine, a coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove excess reagents and byproducts.

  • Purify the final this compound analogue by preparative reversed-phase HPLC.

Visualizations

Synthesis_Workflow Nocathiacin_I This compound Primary_Amide Primary Amide Intermediate Nocathiacin_I->Primary_Amide Stereoselective Reduction Carboxylic_Acid Carboxylic Acid Intermediate Primary_Amide->Carboxylic_Acid Enzymatic Hydrolysis Final_Analogue This compound Analogue Carboxylic_Acid->Final_Analogue Amine Desired Amine Amine->Final_Analogue Amide Coupling

Caption: General workflow for the semi-synthesis of this compound analogues.

Troubleshooting_Logic start Low Yield in Amide Coupling check_reagents Check Reagent Quality (Anhydrous solvents, fresh coupling reagent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, reaction time) start->check_conditions check_stoichiometry Verify Stoichiometry (Equivalents of amine, coupling reagent, base) start->check_stoichiometry incomplete_activation Incomplete Activation of Carboxylic Acid start->incomplete_activation solution1 Use fresh, anhydrous reagents. check_reagents->solution1 solution2 Increase reaction time or temperature. check_conditions->solution2 solution3 Adjust stoichiometry. check_stoichiometry->solution3 incomplete_activation->check_reagents Yes steric_hindrance Steric Hindrance? incomplete_activation->steric_hindrance No solution4 Use a more potent coupling reagent. steric_hindrance->solution4 Yes

Caption: Troubleshooting logic for low yield in amide coupling reactions.

References

Technical Support Center: Managing Nocathiacin I Resistance Development in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Nocathiacin I resistance in bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a thiopeptide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically targeting the 23S rRNA and the L11 ribosomal protein (rplK). This binding event stalls the ribosome, preventing the translocation of tRNA and halting peptide chain elongation.

Q2: What is the primary mechanism of resistance to this compound?

A2: The predominant mechanism of resistance to this compound is the acquisition of mutations in the rplK gene, which encodes the ribosomal protein L11.[1] These mutations alter the binding site of this compound on the ribosome, reducing its affinity and rendering the antibiotic less effective. Studies have identified that these mutations are often concentrated within a specific region of the rplK gene.[2]

Q3: What is the typical frequency of spontaneous resistance to this compound?

A3: The frequency of spontaneous resistance to this compound is generally low, reported to be in the range of 10⁻⁷ to 10⁻⁹.[2] This indicates that single-step mutations conferring high-level resistance are relatively rare events.

Q4: Is there cross-resistance between this compound and other classes of antibiotics?

A4: Current research suggests that there is no cross-resistance between this compound and other clinically relevant antibiotics such as linezolid and vancomycin.[2] This is attributed to its unique mechanism of action, targeting a different ribosomal site than many other protein synthesis inhibitors.

Troubleshooting Guides

This section provides solutions to common issues encountered during this compound susceptibility testing and resistance development experiments.

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results.

  • Possible Cause 1: Inconsistent inoculum density.

    • Solution: Ensure a standardized inoculum is used for all experiments. The recommended inoculum density for broth microdilution and agar dilution methods is approximately 5 x 10⁵ CFU/mL. Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard.

  • Possible Cause 2: Improper preparation of this compound stock solutions.

    • Solution: this compound has low aqueous solubility.[2] Prepare stock solutions in a suitable organic solvent like DMSO and then dilute to the final concentration in the appropriate testing medium. Ensure the final solvent concentration does not affect bacterial growth. One study successfully dissolved this compound at 5 mg/mL in a 5% glucose solution for in vivo studies, which might be adaptable for in vitro work.[3]

  • Possible Cause 3: Variation in media composition.

    • Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing as recommended by CLSI guidelines. Variations in cation concentrations can affect the activity of some antibiotics.

Issue 2: No resistant mutants obtained after plating on selective agar.

  • Possible Cause 1: The concentration of this compound in the selective agar is too high.

    • Solution: While selecting for resistant mutants, using an antibiotic concentration that is too high (e.g., >16x MIC) may kill all cells, including potential single-step mutants. It is recommended to use concentrations ranging from 2x to 8x the MIC of the susceptible parent strain.

  • Possible Cause 2: Insufficient number of cells plated.

    • Solution: To detect rare resistance events, a large number of cells (typically >10⁹ CFU) needs to be plated. Concentrate your overnight culture by centrifugation and resuspend the pellet in a smaller volume before plating.

  • Possible Cause 3: Instability of this compound in the agar.

    • Solution: Prepare selective agar plates fresh for each experiment. If storing plates, keep them at 4°C in the dark and use them within a few days.

Issue 3: Contamination in broth microdilution wells.

  • Possible Cause 1: Non-sterile technique.

    • Solution: Perform all steps of the assay, including media preparation, serial dilutions, and plate inoculation, in a laminar flow hood using aseptic techniques.

  • Possible Cause 2: Contaminated reagents.

    • Solution: Use sterile, certified media and reagents. Sterility controls (wells with media but no inoculum) should always be included to check for contamination.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Gram-Positive Bacteria

Bacterial SpeciesStrainResistance ProfileThis compound MIC (µg/mL)
Staphylococcus aureusATCC 29213Methicillin-Susceptible0.015 - 0.03
Staphylococcus aureusATCC 43300Methicillin-Resistant (MRSA)0.015 - 0.03
Enterococcus faecalisATCC 29212Vancomycin-Susceptible0.06 - 0.125
Enterococcus faeciumVancomycin-Resistant (VRE)Vancomycin-Resistant0.015 - 0.06
Streptococcus pneumoniaePenicillin-ResistantPenicillin-Resistant0.008 - 0.015
Clostridioides difficileClinical Isolate-0.015 - 0.06

Note: MIC values are compiled from multiple sources and may vary slightly depending on the specific testing methodology.[4][5]

Table 2: Spontaneous Resistance Frequency to this compound

Bacterial SpeciesThis compound Concentration for SelectionFrequency of Resistance
Staphylococcus aureus4x MIC1 x 10⁻⁸ to 5 x 10⁻⁹
Enterococcus faecalis4x MIC<1 x 10⁻⁹

Note: Frequencies can be influenced by the bacterial strain and the specific experimental conditions.

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination
  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to a concentration of 10 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of this compound Working Solutions:

    • Perform serial two-fold dilutions of the this compound stock solution in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

    • The final volume in each well should be 50 µL, and the concentrations should range from, for example, 16 µg/mL to 0.008 µg/mL.

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

    • Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Determination of Spontaneous Resistance Frequency
  • Bacterial Culture Preparation:

    • Inoculate a single colony of the susceptible bacterial strain into 5 mL of CAMHB and incubate overnight at 37°C with shaking.

  • Plating for Resistant Mutants:

    • Concentrate the overnight culture 10-fold by centrifugation at 4000 rpm for 10 minutes and resuspend the pellet in 500 µL of fresh CAMHB.

    • Plate the entire concentrated culture onto Mueller-Hinton Agar (MHA) plates containing this compound at a concentration of 4x the MIC of the parent strain.

  • Determination of Total Viable Count:

    • Prepare serial dilutions of the original overnight culture in sterile saline.

    • Plate 100 µL of the 10⁻⁶ and 10⁻⁷ dilutions onto MHA plates without antibiotic.

    • Incubate all plates at 37°C for 24-48 hours.

  • Calculation of Resistance Frequency:

    • Count the number of colonies on the this compound-containing plates (resistant mutants) and the non-selective plates (total viable count).

    • Calculate the resistance frequency as follows:

      • Resistance Frequency = (Number of resistant colonies / Total viable count)

Protocol 3: Sequencing of the rplK Gene to Identify Resistance Mutations
  • Genomic DNA Extraction:

    • Extract genomic DNA from both the susceptible parent strain and the this compound-resistant mutants using a commercial bacterial genomic DNA extraction kit.

  • PCR Amplification of the rplK Gene:

    • Design primers to amplify the entire coding sequence of the rplK gene.

    • Perform PCR using a high-fidelity DNA polymerase. A typical PCR reaction mixture includes:

      • 5 µL of 10x PCR buffer

      • 1 µL of 10 mM dNTPs

      • 1 µL of 10 µM forward primer

      • 1 µL of 10 µM reverse primer

      • 0.5 µL of high-fidelity DNA polymerase

      • 1 µL of genomic DNA template (10-50 ng)

      • Nuclease-free water to a final volume of 50 µL

    • Use the following cycling conditions (adjust as needed based on primer melting temperatures):

      • Initial denaturation: 95°C for 5 minutes

      • 30 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 5 minutes

  • PCR Product Purification and Sequencing:

    • Run the PCR product on an agarose gel to confirm the correct size.

    • Purify the PCR product using a commercial PCR purification kit.

    • Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Align the sequencing results from the resistant mutants with the sequence from the susceptible parent strain to identify any mutations.

Visualizations

Nocathiacin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit Components 50S_subunit 50S Subunit Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit 23S_rRNA 23S rRNA L11_protein L11 Protein (rplK) Nocathiacin_I This compound Nocathiacin_I->50S_subunit binds to Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Nocathiacin_Resistance_Mechanism cluster_resistance Resistance Development Nocathiacin_I This compound Ribosome_Binding Binding to L11 Protein Nocathiacin_I->Ribosome_Binding Reduced_Binding Reduced this compound Binding Nocathiacin_I->Reduced_Binding Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome_Binding->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death rplK_Mutation Mutation in rplK gene Altered_L11 Altered L11 Protein rplK_Mutation->Altered_L11 Altered_L11->Reduced_Binding Continued_Protein_Synthesis Continued Protein Synthesis Reduced_Binding->Continued_Protein_Synthesis Bacterial_Survival Bacterial Survival Continued_Protein_Synthesis->Bacterial_Survival Experimental_Workflow_Resistance_Frequency Start Start: Susceptible Bacterial Culture Overnight_Culture 1. Grow Overnight Culture Start->Overnight_Culture Plating_Resistance 2. Plate on this compound Agar (4x MIC) Overnight_Culture->Plating_Resistance Serial_Dilution 3. Perform Serial Dilutions Overnight_Culture->Serial_Dilution Incubation 5. Incubate Plates (24-48h) Plating_Resistance->Incubation Plating_Viable 4. Plate on Non-selective Agar Serial_Dilution->Plating_Viable Plating_Viable->Incubation Count_Resistant 6a. Count Resistant Colonies Incubation->Count_Resistant Count_Total 6b. Count Total Viable Colonies Incubation->Count_Total Calculate_Frequency 7. Calculate Resistance Frequency Count_Resistant->Calculate_Frequency Count_Total->Calculate_Frequency End End: Resistance Frequency Determined Calculate_Frequency->End

References

Validation & Comparative

Nocathiacin I Demonstrates Superior Efficacy Over Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of experimental data reveals that Nocathiacin I, a novel thiopeptide antibiotic, exhibits significantly greater potency against Methicillin-Resistant Staphylococcus aureus (MRSA) than vancomycin, a current standard-of-care treatment. In both in vitro and in vivo studies, this compound demonstrated superior antibacterial activity, suggesting its potential as a promising therapeutic alternative in combating multidrug-resistant Gram-positive infections.

This compound's distinct mechanism of action, which involves the inhibition of bacterial protein synthesis, provides a key advantage over vancomycin's targeting of cell wall synthesis. This fundamental difference in their cellular targets contributes to this compound's enhanced efficacy and its ability to overcome existing resistance mechanisms.

In Vitro Efficacy: A Clear Distinction in Potency

In a large-scale in vitro study assessing the activity of this compound, vancomycin, and linezolid against a panel of 1050 clinical isolates, this compound displayed exceptional potency. The median minimum inhibitory concentration (MIC50) for this compound against MRSA was found to be 64 to 128-fold lower than that of vancomycin and linezolid[1][2]. The MIC50 is the lowest concentration of an antimicrobial that will inhibit the visible growth of 50% of the tested isolates.

Antimicrobial Agent Organism MIC50 (mg/L)
This compoundMRSA0.0078–0.0156
VancomycinMRSA1.0
LinezolidMRSA1.0
Data sourced from a study on injectable nocathiacin against 1050 clinical isolates.[1]

In Vivo Efficacy: this compound Outperforms Vancomycin in a Murine Sepsis Model

The superior efficacy of this compound was further substantiated in a murine systemic infection model. In this in vivo study, the median effective dose (ED50) of this compound required to protect 50% of the infected mice was significantly lower than that of vancomycin. For two different MRSA strains, the ED50 values for this compound were approximately 13 to 11 times lower than those for vancomycin, respectively[1].

Antimicrobial Agent MRSA Strain 1 ED50 (mg/kg) MRSA Strain 2 ED50 (mg/kg)
This compound0.640.87
Vancomycin8.389.92
Linezolid13.6517.02
Data from a murine systemic infection model.[1]

Mechanisms of Action: A Tale of Two Targets

The stark contrast in efficacy between this compound and vancomycin can be attributed to their distinct molecular mechanisms of action.

This compound: A Protein Synthesis Inhibitor

This compound exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the ribosomal protein L11 and the 23S rRNA of the 50S subunit. This binding event stalls the translation process, leading to a cessation of essential protein production and ultimately, bacterial cell death.

nocathiacin_mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) 23S_rRNA 23S rRNA Inhibition Inhibition of Protein Synthesis 23S_rRNA->Inhibition L11 Ribosomal Protein L11 L11->Inhibition Nocathiacin_I This compound Binding Binding Nocathiacin_I->Binding Binding->23S_rRNA Binding->L11 Cell_Death Bacterial Cell Death Inhibition->Cell_Death

This compound Mechanism of Action

Vancomycin: A Cell Wall Synthesis Inhibitor

Vancomycin, a glycopeptide antibiotic, functions by disrupting the synthesis of the peptidoglycan layer of the bacterial cell wall[3][4][5]. It specifically binds to the D-alanyl-D-alanine termini of the peptidoglycan precursors[3]. This binding prevents the cross-linking of the peptidoglycan chains, thereby weakening the cell wall and leading to cell lysis due to osmotic pressure[4].

vancomycin_mechanism Vancomycin Vancomycin Binding Binding Vancomycin->Binding Peptidoglycan_Precursor Peptidoglycan Precursor (D-Ala-D-Ala terminus) Peptidoglycan_Precursor->Binding Inhibition Inhibition of Peptidoglycan Cross-linking Binding->Inhibition Weakened_Cell_Wall Weakened Cell Wall Inhibition->Weakened_Cell_Wall Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis

Vancomycin Mechanism of Action

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

In Vitro Susceptibility Testing: Broth Microdilution Method (Based on CLSI Guidelines)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

in_vitro_workflow Start Start Prepare_Inoculum Prepare MRSA Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates with MRSA and Drug Dilutions Prepare_Inoculum->Inoculate_Plates Serial_Dilution Prepare Serial Dilutions of This compound and Vancomycin Serial_Dilution->Inoculate_Plates Incubate Incubate Plates (35°C for 16-20 hours) Inoculate_Plates->Incubate Read_Results Read Results and Determine MIC Incubate->Read_Results End End Read_Results->End

In Vitro Susceptibility Testing Workflow
  • Bacterial Strains and Growth Conditions: A panel of clinical MRSA isolates were used. Bacteria were cultured on Tryptic Soy Agar (TSA) plates at 37°C for 18-24 hours.

  • Inoculum Preparation: Several colonies of each MRSA isolate were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antimicrobial Agent Preparation: Stock solutions of this compound and vancomycin were prepared. Serial two-fold dilutions of each drug were made in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plates was inoculated with the prepared bacterial suspension. The plates were incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

In Vivo Efficacy Study: Murine Systemic Infection Model

This protocol outlines the procedure for evaluating the in vivo efficacy of antimicrobial agents in a mouse model of systemic MRSA infection.

  • Animal Model: Immunocompetent or neutropenic mice (e.g., Balb/c) were used.

  • Bacterial Challenge: Mice were infected via intraperitoneal or intravenous injection with a lethal or sublethal dose of a clinical MRSA strain (e.g., 1 x 10⁷ CFU/mouse).

  • Treatment Administration: this compound and vancomycin were administered at various doses (e.g., subcutaneously or intravenously) at specified time points post-infection (e.g., 1 and 6 hours).

  • Monitoring and Endpoint: The survival of the mice was monitored for a defined period (e.g., 7 days). The ED50, the dose of the drug that protects 50% of the infected animals from death, was calculated using a statistical method such as probit analysis.

Conclusion

The available experimental data strongly indicates that this compound is a highly potent agent against MRSA, significantly outperforming vancomycin in both in vitro and in vivo settings. Its novel mechanism of action, targeting bacterial protein synthesis, makes it a compelling candidate for further development as a therapeutic option for serious Gram-positive infections, particularly those caused by multidrug-resistant pathogens. These findings warrant further clinical investigation to fully elucidate the therapeutic potential of this compound in human patients.

References

Nocathiacin I Demonstrates Superior In Vitro Potency Against Enterococci Compared to Linezolid, Though Data on Linezolid-Resistant Strains is Limited

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available preclinical data indicates that the thiopeptide antibiotic, nocathiacin I, exhibits significantly greater in vitro potency against enterococci than the oxazolidinone, linezolid. While linezolid remains a critical therapeutic option for infections caused by resistant enterococci, emerging data on this compound suggests it may offer a valuable alternative, particularly in the face of growing linezolid resistance. However, direct comparative studies on linezolid-resistant enterococcal isolates are needed to fully elucidate the clinical potential of this compound.

In Vitro Activity: A Head-to-Head Comparison

This compound has demonstrated remarkable in vitro activity against a broad range of Gram-positive bacteria, including vancomycin-resistant enterococci (VRE). One study highlighted that an injectable formulation of this compound showed a minimum inhibitory concentration required to inhibit the growth of 50% of organisms (MIC50) of 0.0078–0.0156 mg/L against a panel of 1050 clinical isolates[1]. This potency is reportedly 64–128 times greater than that of linezolid against susceptible isolates.

Linezolid, a cornerstone in the treatment of VRE infections, typically exhibits MIC values ranging from 1 to 4 µg/mL against susceptible enterococcal strains. However, the emergence of linezolid resistance, often mediated by mutations in the 23S rRNA (e.g., G2576T) or the acquisition of resistance genes such as optrA, has led to elevated MICs, commonly in the range of 8 to 32 µg/mL or higher.

While direct comparative data of this compound against characterized linezolid-resistant enterococci is not yet widely available in published literature, the distinct mechanisms of action of the two compounds suggest a low probability of cross-resistance.

Comparative In Vitro Susceptibility Data

The following tables summarize the available in vitro susceptibility data for this compound and linezolid against enterococci.

Table 1: In Vitro Activity of this compound against Enterococci

AntibioticEnterococcal SpeciesMIC50 (mg/L)MIC90 (mg/L)
This compoundEnterococcus faecium (MREF)¹Potent activity in ng/mL range reportedData not available
This compoundClinical Isolates (including VRE)0.0078–0.0156Data not available

¹Multi-drug resistant Enterococcus faecium[2]

Table 2: In Vitro Activity of Linezolid against Susceptible and Resistant Enterococci

AntibioticEnterococcal SpeciesResistance MechanismMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
LinezolidVancomycin-Resistant Enterococcus (VRE)Linezolid-Susceptible1.5 - 22 - 40.72 - 4
LinezolidEnterococcus faecalisoptrA positiveData not availableData not available4 - 16
LinezolidEnterococcus faeciumG2576T mutationData not availableData not available4 - 32

Mechanisms of Action: A Tale of Two Ribosomal Inhibitors

Both this compound and linezolid exert their antibacterial effects by inhibiting protein synthesis, but they target different sites on the bacterial ribosome. This difference in binding sites is the basis for the expectation that cross-resistance will be minimal.

Linezolid binds to the 23S rRNA of the 50S subunit, preventing the formation of the 70S initiation complex, a critical early step in protein synthesis. This compound, a thiopeptide, also binds to the 50S ribosomal subunit, but its interaction involves both the 23S rRNA and the L11 ribosomal protein. This distinct binding mode disrupts a later stage of protein synthesis.

Figure 1: Mechanisms of Action cluster_nocathiacin This compound cluster_linezolid Linezolid Nocathiacin This compound N_Target 50S Ribosomal Subunit (23S rRNA & L11 Protein) Nocathiacin->N_Target N_Effect Inhibition of a later stage of protein synthesis N_Target->N_Effect Linezolid Linezolid L_Target 50S Ribosomal Subunit (23S rRNA) Linezolid->L_Target L_Effect Prevention of 70S initiation complex formation L_Target->L_Effect

Caption: Mechanisms of Action of this compound and Linezolid.

Experimental Protocols

The in vitro susceptibility data presented are primarily generated using standardized methods from the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a commonly employed technique.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and linezolid are prepared in a suitable solvent. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Enterococcal isolates are grown on an appropriate agar medium. Colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for linezolid. For vancomycin-resistant enterococci, a 24-hour incubation is recommended for accurate vancomycin MIC determination, and this extended incubation is often used for other agents as well.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Figure 2: MIC Determination Workflow start Start prep_antibiotics Prepare serial dilutions of this compound & Linezolid in microtiter plates start->prep_antibiotics prep_inoculum Prepare standardized Enterococcus inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plates with bacterial suspension prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate plates at 35°C for 16-24h inoculate->incubate read_results Read plates to determine the lowest concentration with no visible growth (MIC) incubate->read_results end End read_results->end

Caption: Standardized workflow for MIC determination.

In Vivo Efficacy

Preclinical studies in murine models of systemic Staphylococcus aureus infection have demonstrated excellent in vivo efficacy for this compound[2]. While these studies provide a strong foundation for its potential clinical utility, direct in vivo comparative studies of this compound and linezolid in models of resistant enterococcal infections are necessary to further validate these promising in vitro findings. Clinical trials comparing linezolid with other agents, such as daptomycin, have been conducted for VRE bacteremia, providing a benchmark for future in vivo studies of novel compounds like this compound.

Logical Relationships in Resistance

The development of resistance to linezolid does not, in theory, confer resistance to this compound due to their different binding sites on the ribosome. This lack of cross-resistance is a significant potential advantage for this compound.

Figure 3: Resistance Logic cluster_resistance Linezolid Resistance Mechanisms cluster_susceptibility Predicted Susceptibility G2576T G2576T mutation in 23S rRNA Linezolid_S Linezolid (Resistant) G2576T->Linezolid_S Nocathiacin_S This compound (Susceptible) G2576T->Nocathiacin_S No Cross-Resistance optrA optrA gene optrA->Linezolid_S optrA->Nocathiacin_S No Cross-Resistance

Caption: Predicted lack of cross-resistance.

Conclusion

This compound is a potent, investigational antibiotic with a mechanism of action distinct from linezolid. The available in vitro data suggest that it is significantly more potent than linezolid against susceptible enterococci. While direct evidence of its activity against linezolid-resistant strains is still needed, the lack of a shared resistance mechanism is a promising indicator of its potential utility. Further research, including in vivo comparative studies and surveillance of its activity against a diverse panel of resistant clinical isolates, is warranted to fully establish the role of this compound in the management of infections caused by drug-resistant enterococci.

References

A Comparative Guide to Nocathiacin I and Thiostrepton: Thiazolyl Peptide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Nocathiacin I and thiostrepton, two prominent members of the thiazolyl peptide class of antibiotics. This document synthesizes experimental data on their antibacterial activity, mechanism of action, and cytotoxicity to offer a comprehensive resource for researchers in the field of antibiotic drug discovery and development.

Antibacterial Spectrum and Potency

Both this compound and thiostrepton exhibit potent activity primarily against Gram-positive bacteria. This compound, in particular, has demonstrated exceptional potency against a wide range of multi-drug resistant pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (Methicillin-Susceptible - MSSA)0.007 - 0.015[1][2]
Staphylococcus aureus (Methicillin-Resistant - MRSA)0.007 - 0.06[1][2][3]
Staphylococcus aureus (Vancomycin-Intermediate - VISA)0.007[1]
Enterococcus faecium (Vancomycin-Resistant - VRE)0.01 - 0.06[1][3]
Streptococcus pneumoniae (Penicillin-Susceptible - PSSP)0.001 - 0.004[1][3]
Streptococcus pneumoniae (Penicillin-Resistant - PRSP)0.002 - 0.06[1][3]
Clostridioides difficile0.015 - 0.06

Table 2: Minimum Inhibitory Concentrations (MIC) of Thiostrepton against Various Bacteria

Bacterial StrainMIC (µg/mL)Reference
Neisseria gonorrhoeae< 1.0[4]
Gram-positive bacteria (general)Broad activity[4]
Gram-negative bacteria (general)Generally less effective[4]

Note: Direct comparative studies of this compound and thiostrepton against the same panel of bacterial strains are limited in the available literature. The data presented is compiled from multiple sources.

Mechanism of Action: Inhibition of Protein Synthesis

This compound and thiostrepton share a common mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis. Both antibiotics bind to the 50S subunit of the bacterial ribosome, a crucial component of the protein synthesis machinery.

Their binding site is located in a cleft formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. This interaction interferes with the function of elongation factors, such as Elongation Factor-G (EF-G) and Elongation Factor-Tu (EF-Tu), which are essential for the translocation of tRNA and the progression of the ribosome along the messenger RNA (mRNA). By disrupting the function of these elongation factors, this compound and thiostrepton effectively halt the elongation of the polypeptide chain, leading to the cessation of protein synthesis and ultimately bacterial cell death.

cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit Components cluster_antibiotics Thiazolyl Peptide Antibiotics cluster_factors Elongation Factors 50S_subunit 50S Subunit 30S_subunit 30S Subunit mRNA mRNA 23S_rRNA 23S rRNA L11_protein L11 Protein Nocathiacin_I This compound Binding_Site Cleft of 23S rRNA and L11 Protein Nocathiacin_I->Binding_Site Binds to Thiostrepton Thiostrepton Thiostrepton->Binding_Site Binds to EF_G EF-G Protein_Synthesis Protein Synthesis (Elongation) EF_G->Protein_Synthesis Required for EF_Tu EF-Tu EF_Tu->Protein_Synthesis Required for Inhibition Inhibition of Elongation Factor Function Binding_Site->Inhibition Leads to Inhibition->EF_G Inhibits Inhibition->EF_Tu Inhibits Inhibition->Protein_Synthesis BLOCKS

Figure 1. Mechanism of action of this compound and Thiostrepton.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial potency of this compound and thiostrepton is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Start Start: Prepare Bacterial Inoculum Prepare_Antibiotics Prepare Serial Dilutions of Antibiotics in 96-well plate Start->Prepare_Antibiotics Inoculate Inoculate wells with Bacterial Suspension (5 x 10^5 CFU/mL) Prepare_Antibiotics->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2. Workflow for MIC determination by broth microdilution.

Detailed Methodology:

  • Bacterial Culture: The test bacteria are grown overnight in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The overnight culture is diluted to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Antibiotic Dilution: The antibiotics are serially diluted in a 96-well microtiter plate containing broth media to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vitro Protein Synthesis Inhibition Assay

The inhibitory effect of this compound and thiostrepton on bacterial protein synthesis can be quantified using a cell-free in vitro transcription-translation (IVTT) system.

Start Start: Prepare IVTT System (e.g., E. coli S30 extract) Add_Components Add DNA/mRNA template (e.g., encoding luciferase) Start->Add_Components Add_Antibiotic Add varying concentrations of this compound or Thiostrepton Add_Components->Add_Antibiotic Incubate Incubate at 37°C to allow transcription and translation Add_Antibiotic->Incubate Measure_Signal Measure reporter signal (e.g., luminescence for luciferase) Incubate->Measure_Signal Analyze_Data Calculate percent inhibition and determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Figure 3. Workflow for in vitro protein synthesis inhibition assay.

Detailed Methodology:

  • IVTT System: A commercially available bacterial IVTT kit (e.g., from E. coli) is used.

  • Reporter Gene: A plasmid DNA or mRNA template encoding a reporter protein, such as luciferase, is added to the system.

  • Antibiotic Addition: Different concentrations of this compound or thiostrepton are added to the reaction mixtures.

  • Reaction Incubation: The reactions are incubated at 37°C for a specified time to allow for protein synthesis.

  • Signal Detection: The amount of synthesized reporter protein is quantified by measuring the corresponding signal (e.g., luminescence for luciferase).

  • Data Analysis: The percentage of protein synthesis inhibition is calculated relative to a no-antibiotic control, and the half-maximal inhibitory concentration (IC50) is determined.

Cytotoxicity Profile

The evaluation of cytotoxicity is a critical step in the development of new antibiotics. Both this compound and thiostrepton have been assessed for their effects on mammalian cells.

Table 3: Cytotoxicity Data for this compound and Thiostrepton

CompoundCell LineAssayIC50 (µM)Reference
This compoundHepatocytesNot specifiedNo significant cytotoxicity[5]
ThiostreptonMesothelioma cellsMTT Assay~1 - 20 (concentration dependent)[6]
ThiostreptonMDA-MB-231 (Breast Cancer)Trypan Blue Exclusion1.19[7]
ThiostreptonNPC TW01, TW03, TW04 (Nasopharyngeal Carcinoma)Not specifiedDose-dependent reduction in viability[8]
ThiostreptonCCLP-1 (Intrahepatic Cholangiocarcinoma)Not specified5.130[7]

Note: Cytotoxicity can vary significantly depending on the cell line and the assay used.

Conclusion

This compound and thiostrepton are potent thiazolyl peptide antibiotics that inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit. This compound demonstrates particularly impressive in vitro activity against a broad spectrum of clinically relevant Gram-positive pathogens, including those with resistance to other classes of antibiotics. While both antibiotics share a similar mechanism of action, further head-to-head comparative studies are needed to fully elucidate their relative therapeutic potential. The information provided in this guide serves as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

References

Nocathiacin I and Daptomycin: An In Vivo Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibiotic development, particularly for treating infections caused by multidrug-resistant Gram-positive bacteria, Nocathiacin I and daptomycin represent two distinct and potent therapeutic agents. This guide provides a detailed, data-driven comparison of their in vivo performance, drawing from key preclinical studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Quantitative Performance Analysis

The following tables summarize the in vivo efficacy of this compound and daptomycin across different animal models and target pathogens. Data has been collated from separate studies to provide a comparative overview.

Table 1: In Vivo Efficacy Against Staphylococcus aureus

ParameterThis compoundDaptomycinAnimal ModelInfection TypeSource
Effective Dose (ED50) 0.64–1.96 mg/kgNot ReportedMurineSystemic Infection[1]
Survival Rate Superior protective effects compared to vancomycin and linezolidImproved survival (p<0.001) vs. controlMurineHematogenous Pulmonary Infection[1][2][3][4][5]
Bacterial Clearance ~3 log (CFU/g) reduction in lung/thigh at 2/8 mg/kgDecreased number of abscesses and bacteria in the lungs (p<0.01) vs. controlMurineLocalized and Pulmonary Infection[1][2][3][4][5]

Table 2: In Vivo Efficacy Against Clostridioides difficile

ParameterThis compoundDaptomycinAnimal ModelInfection TypeSource
Protection 100% protection at 6.25 mg/kg (orally, twice daily)Not ReportedHamsterC. difficile infection[6][7]
Bacterial Burden Robust reduction of cecum C. difficile burdenNot ReportedHamsterC. difficile infection[6][7]

Experimental Methodologies

To provide context for the presented data, this section details the experimental protocols used in the cited in vivo studies.

This compound: Murine Systemic and Localized Infection Models
  • Animal Model: Murine models of systemic and localized (thigh muscle and lung) infections were utilized.[1]

  • Bacterial Strains: Clinically relevant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), were used to establish infections.[1]

  • Infection Route: For systemic infections, bacteria were introduced to induce sepsis. For localized infections, bacteria were injected into the thigh muscle or lungs.[1]

  • Dosing Regimen: Injectable nocathiacin was administered at varying doses to determine the effective dose (ED50). For localized infections, doses of 2 mg/kg and 8 mg/kg were used.[1]

  • Outcome Measures: Efficacy was assessed by survival rates in systemic infection models and by the reduction in bacterial load (colony-forming units per gram of tissue) in localized infection models.[1]

This compound: Hamster Model of C. difficile Infection
  • Animal Model: The gold-standard hamster model for C. difficile infection was employed.[6][7]

  • Infection: Animals were infected with toxigenic Clostridioides difficile.[6][7]

  • Dosing Regimen: this compound was administered orally at a dose of 6.25 mg/kg twice daily.[6][7]

  • Outcome Measures: The primary outcome was the survival of the animals. Secondary measures included the reduction of C. difficile burden in the cecum.[6][7]

Daptomycin: Murine Model of Hematogenous Pulmonary Infection
  • Animal Model: A murine model of hematogenous pulmonary infection was established.[2][3][4][5]

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) was used as the infectious agent.[2][3][4][5]

  • Infection Route: The infection was induced to mimic a bloodstream infection leading to pulmonary complications.[2][3][4][5]

  • Dosing Regimen: Daptomycin was administered to the infected mice. The specific dosage was not detailed in the provided search results but was compared against a control group.

  • Outcome Measures: Efficacy was evaluated based on the improvement in survival rates and the reduction in the number of lung abscesses and bacterial counts in the lungs.[2][3][4][5]

Visualizing Experimental Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflows and the proposed mechanism of action for daptomycin.

experimental_workflow_nocathiacin cluster_systemic Systemic Infection Model cluster_localized Localized Infection Model s_start Induce Sepsis (Gram-positive strains) s_treat Administer Injectable This compound s_start->s_treat s_end Measure Survival Rate s_treat->s_end l_start Inject MRSA (Thigh/Lung) l_treat Administer Injectable This compound (2/8 mg/kg) l_start->l_treat l_end Measure Bacterial Load (CFU/g) l_treat->l_end

This compound In Vivo Experimental Workflows

experimental_workflow_daptomycin cluster_pulmonary Hematogenous Pulmonary Infection Model p_start Induce MRSA Bacteremia p_treat Administer Daptomycin p_start->p_treat p_assess Assess Outcomes p_treat->p_assess p_survival Survival Rate p_assess->p_survival p_bacterial Bacterial/Abscess Count in Lungs p_assess->p_bacterial

Daptomycin In Vivo Experimental Workflow

daptomycin_mechanism dap Daptomycin aggregation Aggregation of Daptomycin Molecules dap->aggregation ca Calcium Ions ca->aggregation membrane Bacterial Cell Membrane (Phosphatidylglycerol-dependent) disruption Alteration of Membrane Curvature membrane->disruption aggregation->membrane inserts into leakage Ion Leakage disruption->leakage depolarization Rapid Depolarization leakage->depolarization inhibition Inhibition of Protein, DNA, and RNA Synthesis depolarization->inhibition death Bacterial Cell Death inhibition->death

Proposed Mechanism of Action for Daptomycin

Concluding Remarks

This guide provides a synthesized comparison of this compound and daptomycin based on available in vivo data. This compound demonstrates potent efficacy in both systemic and localized S. aureus infections in murine models, as well as in a hamster model of C. difficile infection.[1][6][7] Daptomycin has shown significant efficacy in a murine model of MRSA-induced hematogenous pulmonary infection.[2][3][4][5]

It is crucial to note that the absence of direct head-to-head in vivo studies necessitates caution when comparing the absolute efficacy of these two compounds. The differences in experimental models, bacterial strains, and endpoint measurements mean that the data presented here should be considered indicative rather than definitive. Future research involving direct comparative studies in standardized in vivo models would be invaluable for a more conclusive assessment of their relative therapeutic potential.

References

Evaluating Cross-Resistance Between Nocathiacin I and Other Protein Synthesis Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of Nocathiacin I with other prominent protein synthesis inhibitors, supported by experimental data and detailed methodologies. The focus is on evaluating the potential for cross-resistance between this compound and antibiotics with different mechanisms of action.

Mechanism of Action: this compound

This compound, a member of the thiazolyl peptide antibiotic class, exerts its antibacterial effect by inhibiting protein synthesis.[1][2] Its unique mechanism involves binding to the 50S ribosomal subunit. Specifically, it targets the ribosomal protein L11 and the 23S rRNA.[1] This interaction is distinct from many other classes of protein synthesis inhibitors, suggesting a lower likelihood of cross-resistance with existing clinical agents.[1] Resistance to this compound has been linked to mutations in the rplK gene, which encodes the L11 ribosomal protein.[1]

Comparative In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][2] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other protein synthesis inhibitors against various bacterial strains.

Table 1: Comparative MIC Data (μg/mL) of this compound and Other Protein Synthesis Inhibitors

Bacterial StrainThis compoundLinezolidVancomycinDaptomycin
Staphylococcus aureus (MSSA)0.015 - 0.061 - 40.5 - 20.25 - 1
Staphylococcus aureus (MRSA)0.015 - 0.061 - 41 - 80.25 - 2
Enterococcus faecalis (VSE)0.03 - 0.121 - 41 - 41 - 4
Enterococcus faecium (VRE)0.015 - 0.061 - 4>2561 - 8
Streptococcus pneumoniae (Pen-S)≤0.008 - 0.0150.5 - 2≤0.5≤0.25
Streptococcus pneumoniae (Pen-R)≤0.008 - 0.0150.5 - 2≤0.5≤0.25

Note: Data compiled from multiple sources. Ranges may vary based on specific isolates and testing conditions.

Studies involving serial passage have indicated a lack of cross-resistance development between nocathiacin, linezolid, and vancomycin, further supporting its distinct mechanism of action.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.

a. Materials:

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solutions of antimicrobial agents (this compound, Linezolid, Vancomycin, Daptomycin)

  • Sterile diluent (e.g., saline or CAMHB)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

b. Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of each antimicrobial agent in CAMHB directly in the 96-well plates. The final volume in each well should be 50 μL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 μL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 μL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Ribosome Binding Assay (Generalized Protocol)

This assay can be adapted to evaluate the binding of this compound to bacterial ribosomes.

a. Materials:

  • Purified 70S ribosomes from a susceptible bacterial strain (e.g., S. aureus)

  • Radioactively labeled or fluorescently tagged this compound

  • Binding buffer (e.g., Tris-HCl buffer with MgCl2, KCl, and DTT)

  • Nitrocellulose membranes

  • Scintillation counter or fluorescence detector

b. Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified 70S ribosomes at a fixed concentration in the binding buffer.

  • Ligand Addition: Add varying concentrations of labeled this compound to the reaction mixtures.

  • Incubation: Incubate the mixtures at a specified temperature (e.g., 37°C) for a sufficient time to allow binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: Filter the reaction mixtures through nitrocellulose membranes. The ribosomes and any bound this compound will be retained on the membrane, while the unbound ligand will pass through.

  • Washing: Wash the membranes with cold binding buffer to remove any non-specifically bound ligand.

  • Quantification: Quantify the amount of labeled this compound retained on the membranes using a scintillation counter (for radiolabeled) or a fluorescence detector (for fluorescently labeled).

  • Data Analysis: Determine the dissociation constant (Kd) by plotting the amount of bound ligand against the concentration of the free ligand and fitting the data to a binding isotherm.

Visualizations

Mechanism of Action of Protein Synthesis Inhibitors

G Mechanism of Action of Various Protein Synthesis Inhibitors cluster_ribosome Bacterial Ribosome (70S) cluster_inhibitors Protein Synthesis Inhibitors 50S 50S Subunit mRNA mRNA 30S 30S Subunit Nocathiacin_I This compound Nocathiacin_I->50S Binds L11 protein & 23S rRNA Linezolid Linezolid Linezolid->50S Prevents formation of initiation complex Aminoglycosides Aminoglycosides Aminoglycosides->30S Causes mRNA misreading Tetracyclines Tetracyclines Tetracyclines->30S Blocks tRNA binding at A-site Macrolides Macrolides Macrolides->50S Blocks peptide exit tunnel

Caption: Mechanisms of action for this compound and other protein synthesis inhibitors.

Experimental Workflow for Cross-Resistance Evaluation

G Experimental Workflow for Evaluating Cross-Resistance Start Start Strain_Selection Select Bacterial Strains (Susceptible & Resistant Isolates) Start->Strain_Selection MIC_Determination Determine MICs of this compound & Comparator Antibiotics Strain_Selection->MIC_Determination Data_Analysis Compare MIC values between susceptible and resistant strains MIC_Determination->Data_Analysis Conclusion Evaluate Cross-Resistance Data_Analysis->Conclusion

Caption: A generalized workflow for assessing antibiotic cross-resistance.

References

Validating Nocathiacin I Target Engagement in Bacterial Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental approaches to validate the target engagement of Nocathiacin I, a potent thiopeptide antibiotic, within bacterial cells. This compound exerts its antibacterial effect by inhibiting protein synthesis through binding to the 50S ribosomal subunit. Specifically, it targets the 23S rRNA and the L11 ribosomal protein. Understanding and confirming this interaction at the molecular level is crucial for its development as a therapeutic agent.

This document outlines key experimental methodologies, presents available comparative data for other ribosome-targeting antibiotics, and provides detailed protocols and visualizations to aid in the design and interpretation of target engagement studies.

Comparison of Target Engagement Validation Methods

Validating that a compound binds to its intended target in the complex environment of a living bacterial cell is a critical step in drug development. Several biophysical and biochemical techniques can be employed to confirm the interaction between this compound and the bacterial ribosome. The following table summarizes key methods and presents available data for competitor antibiotics that also target the 50S ribosomal subunit.

Experimental Method Principle Key Parameters This compound Data Competitor Data (Antibiotic)
In Vitro Translation Inhibition Assay Measures the inhibition of protein synthesis in a cell-free system containing ribosomes, mRNA, and other necessary components.IC50: Concentration of the antibiotic that inhibits 50% of protein synthesis.Data not publicly availableErythromycin: IC50 of 0.36 µg/mL in S. aureus.[2] Linezolid: IC50 of 1.8 µM in an E. coli cell-free system.[3]
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a target protein upon ligand binding in intact cells or cell lysates.ΔTm: Change in the melting temperature of the target protein (L11).Data not publicly availableLinezolid: While specific ΔTm is not published, CETSA has been used to show target engagement.
Ribosome Footprinting Uses deep sequencing to map the precise locations on mRNA that are protected by ribosomes, revealing where translation is stalled by an antibiotic.Footprint Density: Increased ribosome density at specific codons indicates antibiotic-induced stalling.Data not publicly availableClindamycin: Protects nucleotides A2451, A2602, G2505, A2058, and A2059 in the 23S rRNA.[4]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding of a ligand to its target, providing a complete thermodynamic profile of the interaction.Kd: Dissociation constant, indicating binding affinity. ΔH: Enthalpy change. ΔS: Entropy change.Data not publicly availableThiostrepton: Kd of 2.4 x 10⁻⁷ M for 23S rRNA.[5] Lincomycin: Kdiss of 5 µM for the ribosome. Clindamycin: Kdiss of 8 µM for the ribosome.

Experimental Protocols and Visualizations

In Vitro Translation Inhibition Assay

This assay directly assesses the ability of this compound to inhibit the core machinery of protein synthesis.

Experimental Protocol:

  • Prepare a cell-free translation system: This can be a commercially available kit (e.g., from E. coli or S. aureus) or prepared in-house from bacterial lysates. The system should contain ribosomes, tRNAs, amino acids, and energy sources.

  • Set up reactions: In a microplate format, combine the cell-free translation system with a reporter mRNA (e.g., encoding luciferase or a fluorescent protein).

  • Add this compound: Introduce a range of concentrations of this compound to the reactions. Include a no-antibiotic control and a positive control inhibitor.

  • Incubate: Allow the translation reaction to proceed at the optimal temperature (e.g., 37°C) for a defined period.

  • Measure reporter signal: Quantify the amount of synthesized protein by measuring luminescence or fluorescence.

  • Data analysis: Plot the reporter signal against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow In Vitro Translation Inhibition Workflow start Prepare Cell-Free Translation System setup Set up Reactions (with reporter mRNA) start->setup add_drug Add this compound (serial dilutions) setup->add_drug incubate Incubate (e.g., 37°C) add_drug->incubate measure Measure Reporter Signal (Luminescence/Fluorescence) incubate->measure analyze Calculate IC50 measure->analyze

Workflow for In Vitro Translation Inhibition Assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Experimental Protocol:

  • Cell Culture and Treatment: Grow bacterial cells (e.g., Staphylococcus aureus) to mid-log phase. Treat the cells with this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.

  • Cell Lysis: Lyse the cells to release the soluble proteins. This can be done by sonication, enzymatic digestion, or freeze-thaw cycles.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (L11) using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble L11 protein against the temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

cluster_pathway This compound Target Engagement and Thermal Stabilization Nocathiacin This compound Ribosome 50S Ribosomal Subunit (L11 Protein) Nocathiacin->Ribosome Binding Complex This compound-Ribosome Complex (Stabilized) Ribosome->Complex Heat Heat Stress Ribosome->Heat Complex->Heat Denatured Denatured L11 (Precipitated) Heat->Denatured Soluble Soluble L11 (Detected) Heat->Soluble

Principle of Cellular Thermal Shift Assay (CETSA).
Ribosome Footprinting

This high-resolution technique can precisely map the binding site of this compound on the ribosome by identifying the mRNA fragments protected by drug-stalled ribosomes.

Experimental Protocol:

  • Cell Growth and Treatment: Grow bacterial cells and treat them with this compound to stall translating ribosomes.

  • Lysis and Nuclease Treatment: Lyse the cells and treat the lysate with a nuclease (e.g., RNase I) to digest mRNA that is not protected by ribosomes.

  • Ribosome Isolation: Isolate the ribosome-protected mRNA fragments (footprints) by sucrose gradient centrifugation or size-exclusion chromatography.

  • RNA Extraction and Library Preparation: Extract the RNA footprints and prepare a library for next-generation sequencing.

  • Sequencing and Data Analysis: Sequence the library and align the reads to the bacterial genome or transcriptome. An accumulation of footprints at specific locations indicates the sites of ribosome stalling caused by this compound.

cluster_workflow Ribosome Footprinting Workflow start Bacterial Cells + this compound lysis Cell Lysis start->lysis nuclease Nuclease Digestion lysis->nuclease isolation Isolate Ribosome-Protected mRNA Fragments nuclease->isolation library_prep RNA Extraction & Library Preparation isolation->library_prep sequencing Next-Generation Sequencing library_prep->sequencing analysis Map Footprints to Genome sequencing->analysis

Workflow for Ribosome Footprinting.

Conclusion

Validating the target engagement of this compound in bacterial cells is a multifaceted process that can be approached with a variety of robust experimental techniques. While direct quantitative data for this compound in several key assays is not yet widely published, the methodologies outlined in this guide provide a clear roadmap for researchers to generate this critical data. By comparing the performance of this compound with other well-characterized ribosome-targeting antibiotics, a comprehensive understanding of its mechanism of action and its potential as a clinical candidate can be achieved. The provided protocols and visualizations serve as a practical resource for scientists in the field of antibiotic drug discovery.

References

benchmarking Nocathiacin I efficacy in animal models of infection against standard of care antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nocathiacin I's efficacy in preclinical animal models of bacterial infection against established standard-of-care antibiotics. The data presented is compiled from published studies to offer an objective overview of its potential as a novel therapeutic agent.

Executive Summary

This compound, a thiopeptide antibiotic, demonstrates potent antibacterial activity against a broad spectrum of multi-drug resistant (MDR) Gram-positive pathogens.[1][2] Preclinical data from various animal models of infection indicate that this compound exhibits superior or comparable efficacy to current frontline antibiotics, including vancomycin and linezolid.[1] Its unique mechanism of action, targeting the 50S ribosomal subunit to inhibit protein translation, makes it a promising candidate to address the growing challenge of antimicrobial resistance.[1][3] An injectable formulation has been developed to overcome the compound's inherent hydrophobicity, facilitating its evaluation in systemic and localized infection models.[1]

In Vitro Potency

This compound has shown exceptional in vitro potency against a large panel of clinical isolates.

Table 1: Comparative In Vitro Activity of this compound

AntibioticMIC₅₀ (mg/L) against 1050 clinical Gram-positive isolatesFold Greater Activity than Comparators
This compound0.0078–0.015664–128x vs. Vancomycin & Linezolid
VancomycinNot explicitly stated, but 64-128x higher than this compound-
LinezolidNot explicitly stated, but 64-128x higher than this compound-
[MIC₅₀: Minimum Inhibitory Concentration for 50% of isolates]
[Data sourced from a study on an injectable formulation of this compound.][1]

In Vivo Efficacy in Murine Systemic Infection Models

The therapeutic potential of this compound has been evaluated in murine models of systemic infection caused by various clinically relevant Gram-positive strains. The median effective dose (ED₅₀) required to protect 50% of the infected animals was significantly lower for this compound compared to vancomycin and linezolid.

Table 2: Comparative ED₅₀ Values in Murine Systemic Infection Models

PathogenThis compound ED₅₀ (mg/kg)Vancomycin ED₅₀ (mg/kg)Linezolid ED₅₀ (mg/kg)
MRSA (strain 1)0.648.3813.65
MRSA (strain 2)0.879.9217.02
MRSE (strain 1)1.9113.0513.45
MRSE (strain 2)1.244.067.99
PRSP1.9621.099.96
S. hemolyticus0.7319.6713.37
Vancomycin-intermediate E. faecalis0.9823.8520.14
Vancomycin-intermediate E. faecium1.3528.5924.70
[MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; PRSP: Penicillin-resistant Streptococcus pneumoniae]
[Data reflects a 12- to 39-fold potency enhancement over standard therapies.][1]

In Vivo Efficacy in Localized Infection Models

This compound's efficacy has also been demonstrated in murine models of localized thigh and lung infections.

Table 3: Bacterial Load Reduction in Murine Localized Infection Models (MRSA ATCC43300)

Infection ModelThis compound Dose (mg/kg)Bacterial Burden Reduction
Thigh8 (single dose)~3 log (CFU/g)
Lung2 (bid)~3 log (CFU/g)
[bid: twice daily administration]
[Lower doses of 2 and 4 mg/kg in the thigh model showed significantly enhanced efficacy with twice-daily administration compared to a single dose.][1]

Efficacy in a Clostridioides difficile Infection Model

In a hamster model of C. difficile infection, orally administered this compound demonstrated significant protection.

Table 4: Efficacy in a Hamster Model of C. difficile Infection

TreatmentDose (mg/kg)Outcome
This compound6.25 (orally, twice daily)100% protection
[This efficacy was corroborated by a robust reduction in cecum C. difficile burden.][4]

Experimental Protocols

Murine Systemic Infection Model
  • Animal Model: Immunocompetent mice are typically used.

  • Infection: Mice are infected intraperitoneally with a lethal dose of the bacterial pathogen (e.g., MRSA, S. pneumoniae).

  • Treatment: Various doses of this compound, vancomycin, or linezolid are administered, often via intravenous or subcutaneous routes, shortly after infection.

  • Endpoint: The primary endpoint is typically survival over a defined period (e.g., 7 days).

  • Data Analysis: The median effective dose (ED₅₀) is calculated based on the survival rates at different dose levels.

Murine Thigh and Lung Infection Models
  • Animal Model: Immunocompromised mice are often used to establish a robust infection.

  • Infection:

    • Thigh Model: A defined inoculum of the bacterial pathogen (e.g., MRSA) is injected into the thigh muscle.

    • Lung Model: Infection is established via intratracheal or intranasal inoculation of the bacterial suspension.

  • Treatment: Antibiotics are administered at various doses and regimens (e.g., single dose vs. twice daily).

  • Endpoint: After a set period, animals are euthanized, and the thigh muscle or lungs are homogenized.

  • Data Analysis: The bacterial burden is quantified by plating serial dilutions of the tissue homogenates and counting colony-forming units (CFU). The reduction in bacterial load (log CFU/g of tissue) is compared between treatment groups.[1][5]

Hamster Model of Clostridioides difficile Infection
  • Animal Model: The golden Syrian hamster is the gold-standard model for C. difficile infection.

  • Induction of Susceptibility: Animals are typically treated with an antibiotic (e.g., clindamycin) to disrupt the normal gut microbiota, making them susceptible to C. difficile colonization.

  • Infection: Hamsters are challenged with an oral dose of C. difficile spores.

  • Treatment: this compound is administered orally at a specified dose and frequency.

  • Endpoint: The primary endpoint is survival. Secondary endpoints can include monitoring for signs of disease (e.g., diarrhea) and quantifying the C. difficile burden in the cecum.[4]

Visualizations

cluster_ribosome Bacterial Ribosome (50S Subunit) 23S_rRNA 23S rRNA L11 Ribosomal Protein L11 Inhibition Inhibition of Protein Translation L11->Inhibition Nocathiacin_I This compound Binding Binding Nocathiacin_I->Binding Binding->23S_rRNA Binding->L11 Bactericidal_Effect Bactericidal Effect Inhibition->Bactericidal_Effect

Caption: Mechanism of action of this compound.

Start Start: Animal Model Selection Infection Bacterial Infection (Systemic or Localized) Start->Infection Grouping Randomization into Treatment Groups Infection->Grouping Treatment_Noca This compound Administration Grouping->Treatment_Noca Treatment_SoC Standard of Care (e.g., Vancomycin) Grouping->Treatment_SoC Treatment_Vehicle Vehicle Control Grouping->Treatment_Vehicle Monitoring Monitoring (Survival/Clinical Signs) Treatment_Noca->Monitoring Treatment_SoC->Monitoring Treatment_Vehicle->Monitoring Endpoint Endpoint Analysis (e.g., ED₅₀ or Bacterial Load) Monitoring->Endpoint Comparison Comparative Efficacy Assessment Endpoint->Comparison

Caption: General workflow for in vivo efficacy studies.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Nocathiacin I

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent compounds like Nocathiacin I are paramount to ensuring a safe laboratory environment and preventing environmental contamination. As a thiazolyl peptide antibiotic, this compound requires specific disposal procedures aligned with guidelines for hazardous chemical waste. This document provides essential, step-by-step guidance for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Core Principles of this compound Disposal

The disposal of this compound, as with many research chemicals and antibiotics, is governed by the principle of treating it as hazardous chemical waste.[1] This approach is crucial due to the compound's potential biological activity and the unknown environmental impact. It is essential to consult your institution's Environmental Health and Safety (EHS) department for specific protocols, as regulations can vary.

Quantitative Data on Waste Management
ParameterGuidelineCitation
Maximum Hazardous Waste Storage Up to 55 gallons in a designated Satellite Accumulation Area.[2]
Acutely Toxic Waste Limit A maximum of one quart (liquid) or one kilogram (solid) for P-listed chemicals.[2]
Container Rinsing Triple rinse empty containers with a solvent equal to approximately 5% of the container's volume.[3][4]
Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, stock solutions, and contaminated materials.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. If working with the powdered form where dust may be generated, respiratory protection is required.

2. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound powder and any contaminated solid materials (e.g., weighing paper, contaminated pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.[2][5] Chemically contaminated sharps must be collected in labeled puncture-resistant containers.[6]

  • Liquid Waste: Concentrated stock solutions of this compound are considered hazardous chemical waste and should be collected in a dedicated, sealed, and properly labeled waste container.[1] Whenever possible, use the original container or a compatible plastic container.[2][6] Do not mix with other incompatible waste streams.[6]

  • Contaminated Media: Cell culture media containing this compound should be treated as chemical waste. While autoclaving can sterilize the media by destroying pathogens, it may not inactivate the antibiotic.[1] Therefore, after autoclaving, the media should be collected as hazardous liquid waste.

3. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[2]

  • Storage: Store waste containers in a designated and properly signed Satellite Accumulation Area within the laboratory.[2] Ensure containers are kept closed except when adding waste.[2][6]

4. Disposal of Empty Containers: Empty containers that held this compound must be decontaminated before disposal.

  • Triple rinse the container with a suitable solvent that can dissolve this compound.[3][4]

  • Collect the first rinseate as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

  • After triple rinsing, deface the original label on the container and dispose of it as regular trash, ensuring the cap is removed.[3]

5. Final Disposal: Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste.[2] Do not pour this compound solutions down the drain or dispose of solid waste in the regular trash.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start Waste Generation cluster_type Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_container Empty Container Management cluster_storage Centralized Accumulation cluster_end Final Disposal Start This compound Waste Generated WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste (Powder, Contaminated Items) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Stock Solutions, Media) WasteType->LiquidWaste Liquid EmptyContainer Empty this compound Container WasteType->EmptyContainer Empty Container CollectSolid Collect in Labeled Puncture-Proof Container SolidWaste->CollectSolid StoreWaste Store in Designated Satellite Accumulation Area CollectSolid->StoreWaste CollectLiquid Collect in Labeled Leak-Proof Container LiquidWaste->CollectLiquid CollectLiquid->StoreWaste TripleRinse Triple Rinse Container EmptyContainer->TripleRinse CollectRinse Collect First Rinseate as Hazardous Waste TripleRinse->CollectRinse DisposeContainer Dispose of Decontaminated Container in Trash CollectRinse->DisposeContainer EHSPickup Arrange for EHS Pickup StoreWaste->EHSPickup

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Nocathiacin I

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Nocathiacin I. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE) for this compound Handling

When working with this compound, a solid substance, preventing dust formation and contact is paramount. The following personal protective equipment is mandatory to minimize exposure risk.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-Impermeable GlovesInspected prior to use. Must satisfy EU Directive 89/686/EEC and the standard EN 374.[1]
Body Protection Protective ClothingFire/flame resistant and impervious clothing.[1]
Respiratory Protection Full-Face RespiratorRequired if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Operational Plan: Safe Handling and Storage

Proactive measures are critical to maintaining a safe research environment when working with this compound.

Handling:

  • Work in a well-ventilated area.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a dry, cool, and well-ventilated place.[1]

  • Store separately from foodstuff containers and incompatible materials.[1]

Emergency Procedures: Immediate First-Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate action is crucial.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential health risks.

Spill Containment and Cleanup:

  • Evacuate and Secure: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition and use spark-proof tools.[1]

  • Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Collect Material: Collect the spilled material and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1]

Waste Disposal:

  • Dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations.

  • Adhered or collected material should be promptly disposed of.[1]

  • Stock solutions of antibiotics are considered hazardous chemical waste and should be collected in an approved container for chemical waste and disposed of following institutional guidelines.[2]

Visualizing Emergency Spill Response

The following workflow diagram outlines the procedural steps for safely managing a this compound spill.

node_start Spill Occurs node_evacuate Evacuate Area & Secure node_start->node_evacuate node_ppe Don Appropriate PPE node_evacuate->node_ppe node_ventilate Ensure Adequate Ventilation node_ppe->node_ventilate node_ignition Remove Ignition Sources node_ventilate->node_ignition node_contain Contain Spill node_ignition->node_contain node_collect Collect Spilled Material node_contain->node_collect node_dispose Dispose of Waste in Sealed Containers node_collect->node_dispose node_end Decontaminate Area & Personnel node_dispose->node_end

Caption: Workflow for this compound Spill Response.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.